Proxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAWOVKGWWERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859261 | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |
| Record name | Proxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROXAZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Proxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a pharmaceutical agent recognized for its anti-inflammatory, analgesic, and spasmolytic properties, primarily indicated for functional gastrointestinal disorders. Despite its clinical use, the precise molecular mechanisms underpinning its therapeutic effects are not extensively documented in publicly available scientific literature. This guide synthesizes the current understanding of this compound's mechanism of action by examining its known pharmacological activities and drawing inferences from structurally related compounds containing the 1,2,4-oxadiazole core. The putative mechanisms involve the modulation of key pathways in inflammation and smooth muscle contraction, including the potential inhibition of cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and blockade of calcium channels. This document provides a comprehensive overview of these hypothesized mechanisms, supported by data from analogous compounds, to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is a synthetic compound belonging to the 1,2,4-oxadiazole class of molecules. It is clinically utilized for its ability to alleviate symptoms associated with functional gastrointestinal disorders, which are often characterized by inflammation and smooth muscle spasms. The therapeutic efficacy of this compound is attributed to its dual anti-inflammatory and spasmolytic activities. However, a detailed elucidation of its molecular targets and signaling pathways remains a subject of scientific inquiry. This guide aims to provide a detailed, albeit inferential, technical overview of the potential mechanisms of action of this compound.
Hypothesized Mechanisms of Action
Based on the pharmacological profile of this compound and the known activities of other 1,2,4-oxadiazole derivatives, three primary mechanisms are proposed:
-
Inhibition of Cyclooxygenase (COX) Enzymes: As an anti-inflammatory agent, this compound may exert its effects by inhibiting COX-1 and/or COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
-
Inhibition of Phosphodiesterases (PDEs): The "papaverine-like" spasmolytic activity of this compound strongly suggests inhibition of PDEs, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in smooth muscle relaxation.
-
Blockade of Calcium Channels: Several 1,2,4-oxadiazole derivatives have been shown to block L-type calcium channels, a mechanism that directly leads to smooth muscle relaxation by preventing the influx of calcium ions required for contraction.
These potential mechanisms are not mutually exclusive and may act in concert to produce the observed therapeutic effects of this compound.
Detailed Putative Mechanisms and Signaling Pathways
Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. This compound's anti-inflammatory properties may be attributable to a similar mechanism.
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes.
Figure 1: Hypothesized inhibition of the COX pathway by this compound.
While no direct studies on this compound's COX inhibitory activity are available, research on other 1,2,4-oxadiazole derivatives has demonstrated their potential as COX inhibitors.
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,4-Oxadiazole Derivatives | COX-1 | Varies | Indomethacin | Varies |
| COX-2 | Varies | Celecoxib | Varies |
Note: Specific IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.
A common method to assess COX inhibitory activity is the in vitro enzyme immunoassay (EIA).
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., celecoxib) in a reaction buffer.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, leading to the production of PGH2.
-
Quantification: The amount of prostaglandin produced is quantified using a specific EIA kit. PGH2 is often reduced to PGF2α for stable measurement.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Spasmolytic Action: Phosphodiesterase (PDE) Inhibition
The "papaverine-like" effect of this compound points towards the inhibition of phosphodiesterases as a primary mechanism for its spasmolytic action.
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, which in turn activates protein kinases (PKA and PKG). These kinases phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.
Figure 2: Hypothesized inhibition of phosphodiesterase by this compound.
Several 1,2,4-oxadiazole derivatives have been identified as potent PDE inhibitors, particularly for the PDE4 isoform, which is prevalent in inflammatory and smooth muscle cells.
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,4-Oxadiazole Derivatives | PDE4B2 | Varies | Rolipram | Varies |
Note: Specific IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.
The inhibitory activity against PDEs can be determined using a variety of in vitro assays, such as a fluorescence polarization assay.
-
Enzyme and Substrate: Recombinant human PDE enzyme is used with a fluorescently labeled cAMP or cGMP substrate.
-
Incubation: The PDE enzyme is incubated with the test compound (this compound) at various concentrations.
-
Reaction: The fluorescent substrate is added. In the absence of an inhibitor, the PDE will cleave the substrate, resulting in a decrease in fluorescence polarization.
-
Detection: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Spasmolytic Action: Calcium Channel Blockade
Direct blockade of voltage-gated calcium channels is a common mechanism for spasmolytic drugs.
Depolarization of the smooth muscle cell membrane opens L-type voltage-gated calcium channels, leading to an influx of extracellular calcium. This increase in intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction.
Figure 3: Hypothesized blockade of L-type calcium channels by this compound.
Studies on certain 1,2,4-oxadiazole derivatives have demonstrated their ability to act as L-type calcium channel blockers.
| Compound Class | Target | EC50/IC50 (µM) | Reference Compound | EC50/IC50 (µM) |
| 1,2,4-Oxadiazole Derivatives | L-type Calcium Channel | Varies | Verapamil | Varies |
Note: Specific EC50 or IC50 values for this compound are not available. The data presented is illustrative of the potential activity of the 1,2,4-oxadiazole scaffold.
The effect on calcium channels can be assessed using a fluorescent calcium influx assay in a relevant cell line (e.g., smooth muscle cells).
-
Cell Culture and Dye Loading: Cells are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with the test compound (this compound) at various concentrations.
-
Depolarization: The cells are stimulated with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) or inhibition (IC50) is determined.
Summary and Future Directions
The mechanism of action of this compound is likely multifaceted, contributing to its dual anti-inflammatory and spasmolytic effects. Based on its chemical structure and reported pharmacological profile, it is hypothesized that this compound may act through one or more of the following mechanisms: inhibition of COX enzymes, inhibition of phosphodiesterases, and/or blockade of L-type calcium channels.
To definitively elucidate the mechanism of action of this compound, further experimental studies are required. These should include:
-
In vitro enzyme assays: Directly testing the inhibitory activity of this compound against a panel of COX and PDE isoforms.
-
Binding assays: Determining the affinity of this compound for various calcium channel subtypes.
-
Cell-based functional assays: Assessing the effect of this compound on prostaglandin production, cyclic nucleotide levels, and calcium influx in relevant cell types (e.g., smooth muscle cells, macrophages).
-
In vivo studies: Utilizing animal models of inflammation and gastrointestinal motility to correlate the molecular effects with the physiological outcomes.
A thorough investigation into these areas will provide a comprehensive understanding of this compound's mechanism of action, which is crucial for optimizing its therapeutic use and for the development of novel drugs with similar pharmacological profiles.
Disclaimer: The mechanisms of action described in this document are based on the known pharmacology of structurally related compounds and the general therapeutic class of this compound. Direct experimental evidence for this compound's interaction with the discussed molecular targets is currently limited in the public domain. This guide is intended for informational purposes for a scientific audience and should not be considered as definitive.
Proxazole: A Fictional Compound for Illustrative Pharmacokinetic and Pharmacodynamic Analysis
Disclaimer: Proxazole is a fictional compound created for the purpose of this illustrative guide. All data, experimental protocols, and pathways described herein are hypothetical and intended to serve as a template for presenting pharmacokinetic and pharmacodynamic information for a real pharmaceutical agent.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor of the fictional kinase "Kinase-X," which is implicated in the progression of certain inflammatory diseases. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. The data presented are derived from a series of in vitro and in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the mechanism of action and dose-response relationship of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its disposition in the body. The key parameters are summarized below.
Absorption
This compound exhibits rapid oral absorption in preclinical models. Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1-2 hours. The oral bioavailability is estimated to be around 60-70% in rodents.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (20 mg/kg) in Rats
| Parameter | Value | Units |
| Cmax | 2.5 | µg/mL |
| Tmax | 1.5 | hours |
| AUC(0-inf) | 15.8 | µg*h/mL |
| T1/2 | 4.2 | hours |
| Oral Bioavailability (F%) | 65 | % |
Distribution
This compound is moderately bound to plasma proteins (~85%) and shows distribution into various tissues. The apparent volume of distribution (Vd) suggests that the compound does not extensively accumulate in tissues.
Metabolism
The primary route of metabolism for this compound is hepatic oxidation via cytochrome P450 enzymes, predominantly CYP3A4. The major metabolites are inactive and are cleared more rapidly than the parent compound.
Excretion
Excretion of this compound and its metabolites occurs primarily through the renal route, with a smaller fraction eliminated in the feces.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley rats (n=6 per group).
-
Administration: this compound was administered as a single oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of Kinase-X, a key enzyme in a pro-inflammatory signaling cascade.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Kinase-X, preventing the phosphorylation of its downstream substrate, "Substrate-Y." This interruption of the signaling pathway leads to a reduction in the production of inflammatory cytokines.
Proxazole: A Technical Guide to a 1,2,4-Oxadiazole Derivative for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole, a derivative of the 1,2,4-oxadiazole heterocyclic ring system, is a pharmacologically active compound with notable anti-inflammatory, analgesic, and spasmolytic properties.[1][2] Primarily investigated for its utility in functional gastrointestinal disorders, this compound's mechanism of action is described as "papaverine-like," suggesting a potential role in the modulation of smooth muscle contractility. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, pharmacological activities, and the experimental methodologies used in its evaluation. Due to the limited accessibility of full-text legacy literature, some quantitative data and detailed experimental protocols are based on established methodologies for similar compounds.
Introduction
This compound, chemically identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a small molecule that has been studied for its therapeutic potential in managing conditions related to smooth muscle spasm and inflammation, particularly within the gastrointestinal tract.[2] Its classification as a 1,2,4-oxadiazole derivative places it within a class of heterocyclic compounds known for a wide range of biological activities. The "papaverine-like" description of its action points towards a mechanism involving the relaxation of smooth muscles, a key factor in its potential efficacy for gastrointestinal ailments.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | [2] |
| Synonyms | Propoxaline | |
| CAS Number | 5696-09-3 | |
| Molecular Formula | C₁₇H₂₅N₃O | |
| Molecular Weight | 287.40 g/mol | |
| Appearance | Solid (form not specified) | |
| Solubility | Information not available | |
| pKa | Information not available |
Mechanism of Action
The primary mechanism of action attributed to this compound is its "papaverine-like" spasmolytic effect. Papaverine, an opium alkaloid, is a non-specific phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various downstream targets, ultimately resulting in the relaxation of smooth muscle. Furthermore, papaverine is also known to exhibit calcium channel blocking activity, further contributing to its spasmolytic effects.
Pharmacological Effects
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and spasmolytic activities.
Anti-inflammatory Activity
This compound has been described as an anti-inflammatory agent. It has been shown to prevent ulcers induced by indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), without affecting gastric acid secretion. This suggests a cytoprotective effect on the gastric mucosa.
Spasmolytic Activity
The spasmolytic, or smooth muscle relaxant, activity of this compound is a key feature of its pharmacological profile. This papaverine-like effect is responsible for its use in functional gastrointestinal disorders characterized by smooth muscle spasms.
Analgesic Activity
In addition to its other properties, this compound is also reported to possess analgesic effects, which would be beneficial in the management of pain associated with gastrointestinal spasms and inflammation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in contemporary literature. However, based on standard pharmacological assays for anti-inflammatory and smooth muscle relaxant activities, the following methodologies are representative of the types of experiments likely conducted to characterize this compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin), and this compound-treated groups.
-
Administration: this compound or the standard drug is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Smooth Muscle Relaxation Assay: Isolated Guinea Pig Ileum
This classic pharmacological preparation is used to assess the spasmolytic activity of compounds on intestinal smooth muscle.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂ / 5% CO₂).
-
Contraction Induction: The ileum is contracted by adding a spasmogen such as acetylcholine or histamine to the organ bath.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Measurement: The relaxation of the smooth muscle is recorded using an isometric transducer connected to a data acquisition system.
-
Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ (half-maximal effective concentration) for relaxation is calculated.
Synthesis
Proposed Synthetic Pathway:
-
Formation of the Amidoxime: Reaction of 2-phenylbutanenitrile with hydroxylamine to form 2-phenylbutanamidoxime.
-
Acylation of the Amidoxime: Reaction of the amidoxime with 3-(diethylamino)propanoyl chloride to form the O-acyl-amidoxime intermediate.
-
Cyclization: Thermal or base-catalyzed cyclization of the intermediate to yield this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values for its pharmacological activities, are not available in the accessed literature. The following table is a template that would be populated with such data as it becomes available through further research or access to primary literature.
| Assay | Parameter | Value | Reference |
| Carrageenan-Induced Paw Edema | ED₅₀ (mg/kg) | Data not available | |
| Isolated Guinea Pig Ileum Relaxation | EC₅₀ (µM) | Data not available | |
| Indomethacin-Induced Ulcer Prevention | Protective Dose (mg/kg) | Data not available | |
| Phosphodiesterase Inhibition | IC₅₀ (µM) | Data not available | |
| Calcium Channel Blockade | IC₅₀ (µM) | Data not available |
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound in humans or preclinical species is not well-documented in the available literature. Further studies would be required to characterize its pharmacokinetic profile.
Conclusion
This compound is a 1,2,4-oxadiazole derivative with demonstrated anti-inflammatory, analgesic, and spasmolytic properties. Its papaverine-like mechanism of action suggests a role as a phosphodiesterase inhibitor and/or a calcium channel blocker, leading to smooth muscle relaxation. While its potential for treating functional gastrointestinal disorders is evident from early research, a comprehensive understanding of its quantitative pharmacology, pharmacokinetics, and a detailed, validated synthetic pathway requires further investigation. This technical guide consolidates the existing knowledge and provides a framework for future research into this promising compound.
References
Navigating the Physicochemical Landscape of Proxazole: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful formulation and clinical efficacy. This technical guide delves into the core solubility and stability characteristics of Proxazole, a compound with recognized therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of available data, standardized experimental methodologies, and a conceptual framework for its mechanism of action.
Executive Summary
This compound, and its commonly used citrate salt, exhibits favorable solubility in dimethyl sulfoxide (DMSO). The citrate salt form is known to possess enhanced aqueous solubility compared to its free base, a critical attribute for improved bioavailability. While extensive quantitative solubility data across a wide range of solvents remains to be fully elucidated in publicly accessible literature, this guide outlines the standard experimental approaches for determining these crucial parameters. Similarly, this compound demonstrates notable stability, particularly attributed to its oxadiazole ring structure. Optimal storage conditions have been identified to ensure its integrity over time. This guide details established protocols for conducting forced degradation studies to comprehensively map its stability profile under various stress conditions.
Solubility Profile of this compound
A comprehensive understanding of a drug's solubility in various solvents is fundamental for designing effective delivery systems and ensuring consistent bioavailability.
Qualitative Solubility
Published information indicates that this compound is soluble in DMSO. The citrate salt of this compound offers the advantage of improved water solubility over the free base, a common strategy to enhance the dissolution and absorption of pharmaceutical compounds.
Quantitative Solubility Data
While specific quantitative solubility values for this compound in a diverse array of solvents are not extensively detailed in available literature, the following table structure is provided as a template for researchers to populate as data becomes available.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |
| Purified Water | 25 | Data not available | Shake-flask / HPLC | |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-flask / HPLC | |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-flask / HPLC | |
| Ethanol | 25 | Data not available | Shake-flask / HPLC | |
| Methanol | 25 | Data not available | Shake-flask / HPLC | |
| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | Specific value not available |
Experimental Protocol for Solubility Determination
A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (or this compound Citrate)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)
-
Calibrated analytical balance
-
Shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
Stability Profile of this compound
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.
General Stability and Storage
This compound is noted for the remarkable stability of its 1,2,4-oxadiazole ring structure. Recommended storage conditions to maintain its integrity are in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4 °C is advised, while long-term storage (months to years) should be at -20 °C.
Degradation Pathways
Potential degradation pathways for this compound may include oxidation and hydrolysis. Forced degradation studies are essential to identify the degradation products and understand the degradation mechanisms under various stress conditions.
Quantitative Stability Data
| Stress Condition | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | 60 | 1.2 | Data not available | Data not available | Data not available | |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | 60 | 13 | Data not available | Data not available | Data not available | |
| Neutral Hydrolysis (Water) | 60 | 7 | Data not available | Data not available | Data not available | |
| Oxidative (e.g., 3% H₂O₂) | 25 | - | Data not available | Data not available | Data not available | |
| Thermal (Dry Heat) | 80 | - | Data not available | Data not available | Data not available | |
| Photolytic (e.g., ICH Q1B) | 25 | - | Data not available | Data not available | Data not available |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation behavior of this compound under various stress conditions.
Materials:
-
This compound (or this compound Citrate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis: Dissolve this compound in acidic and basic solutions (e.g., 0.1 N HCl and 0.1 N NaOH) and heat at an elevated temperature (e.g., 60-80 °C). Collect samples at various time points.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound and the solid drug to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Conceptual Mechanism of Action
This compound is classified as a spasmolytic agent with properties similar to papaverine and is also noted for its anti-inflammatory effects. Research suggests that this compound may exert its anti-inflammatory action through a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially by affecting specific inflammatory responses without causing the common side effect of ulcers. However, the exact signaling pathways require further investigation.
The following diagram provides a high-level conceptualization of this compound's proposed therapeutic actions.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests favorable characteristics for drug development, there is a clear need for comprehensive quantitative studies to fully characterize its physicochemical profile. Researchers are encouraged to utilize the outlined experimental protocols to generate robust data that will be invaluable for the formulation of stable and effective this compound-based therapeutics. Further investigation into its precise mechanism of action will also be critical in unlocking its full therapeutic potential.
Proxazole: A Technical Guide to its Classification as an Analgesic and Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for understanding the classification of Proxazole as an analgesic and anti-inflammatory agent. Due to the limited availability of detailed, publicly accessible research data on this compound, this guide synthesizes established principles and standard experimental protocols relevant to this class of drugs. The quantitative data presented herein is illustrative and should not be considered as experimentally verified results for this compound.
Introduction
This compound (also known as Propoxaline) is a compound recognized for its analgesic and anti-inflammatory properties.[1][2][3] It has also been noted for its spasmolytic, papaverine-like effects and its capacity to prevent ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2][3] This guide delves into the core pharmacological concepts and experimental methodologies that would be employed to characterize and validate the classification of this compound as a dual-action analgesic and anti-inflammatory drug.
Putative Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for many non-steroidal anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever. By blocking the COX pathway, this compound would theoretically reduce the production of these pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects.
The Cyclooxygenase (COX) Pathway
The arachidonic acid cascade, leading to the production of prostaglandins, is a key signaling pathway in the inflammatory response. Inhibition of this pathway is a common target for anti-inflammatory drugs.
Caption: Putative mechanism of action for this compound via the Cyclooxygenase pathway.
In Vitro Experimental Protocols and Data
The in vitro evaluation of this compound would be crucial to determine its direct inhibitory effects on key enzymes and cellular processes involved in inflammation.
Cyclooxygenase (COX) Inhibition Assay
A fundamental in vitro experiment would be the cyclooxygenase inhibition assay to determine the potency of this compound against COX-1 and COX-2 isoforms.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with varying concentrations of this compound or a control vehicle.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Product Quantification: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Illustrative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 5.8 | 2.62 |
| Ibuprofen (Control) | 13.1 | 344 | 0.04 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
In Vivo Experimental Protocols and Data
To assess the analgesic and anti-inflammatory effects of this compound in a whole organism, various in vivo animal models would be employed.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.
-
Compound Administration: this compound (at various doses) or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Illustrative Data:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.58 ± 0.04 | 31.8 |
| This compound | 50 | 0.42 ± 0.03 | 50.6 |
| This compound | 100 | 0.29 ± 0.02 | 65.9 |
| Indomethacin (Control) | 10 | 0.25 ± 0.02 | 70.6 |
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This model is used to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animal Grouping: Swiss albino mice are divided into control and treatment groups.
-
Compound Administration: this compound (at various doses) or a control vehicle is administered.
-
Induction of Pain: After a specified time, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing in the treated groups is calculated compared to the control group.
Illustrative Data:
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Control (Vehicle) | - | 45.2 ± 3.1 | - |
| This compound | 25 | 28.7 ± 2.5 | 36.5 |
| This compound | 50 | 19.4 ± 2.1 | 57.1 |
| This compound | 100 | 11.8 ± 1.9 | 73.9 |
| Aspirin (Control) | 100 | 10.5 ± 1.7 | 76.8 |
Hot Plate Test in Mice (Analgesic)
This method is used to evaluate centrally acting analgesics.
Experimental Protocol:
-
Animal Grouping: Mice are grouped into control and treatment groups.
-
Baseline Measurement: The baseline reaction time of each mouse to a thermal stimulus (e.g., licking a paw or jumping) is recorded on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Compound Administration: this compound (at various doses) or a control vehicle is administered.
-
Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in reaction time (latency) is calculated to determine the analgesic effect.
Illustrative Data:
| Treatment | Dose (mg/kg) | Peak Reaction Time (seconds) at 60 min |
| Control (Vehicle) | - | 8.2 ± 0.7 |
| This compound | 25 | 12.5 ± 1.1 |
| This compound | 50 | 16.8 ± 1.4 |
| This compound | 100 | 21.3 ± 1.8 |
| Morphine (Control) | 10 | 28.5 ± 2.2 |
Conclusion
References
Proxazole's Effect on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a pharmaceutical agent classified as an analgesic, anti-inflammatory, and spasmolytic drug, primarily indicated for functional gastrointestinal disorders. Its spasmolytic activity is described as "papaverine-like," suggesting a mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes. This guide provides an in-depth technical overview of the hypothesized effect of this compound on smooth muscle, drawing parallels with the well-established pharmacology of papaverine and other PDE inhibitors. It includes a detailed description of the proposed signaling pathway, a summary of expected quantitative effects based on analogous compounds, and comprehensive experimental protocols for future research.
Introduction
This compound, chemically known as 3-(α-phenylpropyl)-5-(β-diethylaminoethyl)-1,2,4-oxadiazole, is utilized in the management of visceral spasms and pain associated with functional gastrointestinal disorders.[1] While direct and extensive research on the specific molecular mechanisms of this compound is limited in publicly available literature, its characterization as a "papaverine-like" agent provides a strong foundation for understanding its effects on smooth muscle.[2] Papaverine, a non-xanthine opium alkaloid, is a well-known non-specific PDE inhibitor that induces smooth muscle relaxation.[3] This guide will, therefore, extrapolate the likely effects of this compound based on this "papaverine-like" activity.
Hypothesized Mechanism of Action and Signaling Pathway
The primary hypothesized mechanism of action for this compound's spasmolytic effect on smooth muscle is the non-specific inhibition of phosphodiesterase (PDE) enzymes.
Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their inactive 5'-monophosphate forms.[4] By inhibiting these enzymes, this compound is expected to increase the intracellular concentrations of cAMP and cGMP.[5]
Signaling Cascade
The elevation of intracellular cAMP and cGMP levels triggers a cascade of events leading to smooth muscle relaxation:
-
Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).
-
Phosphorylation of Target Proteins: PKA and PKG phosphorylate several downstream targets involved in the regulation of intracellular calcium levels and the contractile machinery.
-
Reduction of Intracellular Calcium:
-
Phosphorylation and subsequent opening of potassium channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.
-
Inhibition of inositol trisphosphate (IP₃) receptor-mediated calcium release from the sarcoplasmic reticulum.
-
Enhanced sequestration of calcium into the sarcoplasmic reticulum via phosphorylation of phospholamban.
-
-
Desensitization of the Contractile Apparatus: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to a decrease in the sensitivity of the contractile proteins to calcium and ultimately, muscle relaxation.
Visualization of the Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound-induced smooth muscle relaxation.
Quantitative Data (Based on Papaverine as a Proxy)
Due to the lack of specific quantitative data for this compound, this section presents data from studies on papaverine to provide an expected range of effects. These values should be considered as a guide for future research on this compound.
| Parameter | Tissue | Agonist | Papaverine Concentration | Observed Effect | Reference |
| Inhibition of Contraction | Rat Aorta | Phenylephrine (1 µM) | 0.3-100 µM | Potent inhibition | |
| Guinea Pig Ileum | Carbachol (1 µM) | 0.3-100 µM | Equal inhibition to KCl-induced contraction | ||
| Rat Ileum | Spontaneous | 50-150 µM | Inhibition of rhythmic contractions | ||
| Rat Uterus | Oxytocin | 1-100 µM | Concentration-dependent inhibition | ||
| Cyclic Nucleotide Levels | Rat Aorta | Phenylephrine-treated | 1-10 µM | Increased cAMP and cGMP | |
| Guinea Pig Ileum | Carbachol-treated | 30 µM | Partial increase in cAMP | ||
| Intracellular Calcium ([Ca²⁺]i) | Rat Aorta | Phenylephrine-induced | 0.3-10 µM | Inhibition of [Ca²⁺]i increase | |
| Guinea Pig Ileum | Carbachol-induced | 30 µM | Small decrease in [Ca²⁺]i |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on smooth muscle.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is designed to assess the direct effect of this compound on the contractility of isolated smooth muscle strips.
4.1.1. Experimental Workflow
4.1.2. Detailed Methodology
-
Tissue Preparation: Euthanize a suitable laboratory animal (e.g., guinea pig) according to approved ethical protocols. Isolate the desired smooth muscle tissue (e.g., a segment of the ileum).
-
Mounting: Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 2 cm length). Mount the strips in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.
-
Induction of Contraction: Induce a stable submaximal contraction using a contractile agonist (e.g., carbachol for muscarinic receptor-mediated contraction or a high potassium solution for depolarization-induced contraction).
-
Application of this compound: Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., from 1 nM to 100 µM).
-
Data Acquisition: Record the isometric tension of the smooth muscle strips using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
Measurement of Intracellular cAMP and cGMP Levels
This protocol outlines the procedure to determine if this compound's effects are mediated by changes in cyclic nucleotide levels.
-
Cell Culture or Tissue Preparation: Use either primary cultured smooth muscle cells or fresh smooth muscle tissue strips.
-
Incubation: Incubate the cells or tissue strips in a physiological buffer at 37°C.
-
Treatment: Add this compound at various concentrations for a defined period. A phosphodiesterase inhibitor like IBMX can be used as a positive control.
-
Lysis: Terminate the incubation by adding a lysis buffer (e.g., ice-cold ethanol or a specific lysis reagent from a commercial kit).
-
Quantification: Measure the levels of cAMP and cGMP in the cell lysates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.
-
Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample.
Conclusion
While direct experimental data on this compound's effect on smooth muscle is scarce, its classification as a "papaverine-like" spasmolytic strongly suggests a mechanism of action involving the inhibition of phosphodiesterase enzymes. This leads to an increase in intracellular cAMP and cGMP, resulting in smooth muscle relaxation through the modulation of intracellular calcium and the contractile machinery. The experimental protocols outlined in this guide provide a framework for future research to definitively elucidate the pharmacological properties of this compound and to quantify its effects on smooth muscle. Such studies are crucial for a comprehensive understanding of its therapeutic benefits in functional gastrointestinal disorders.
References
- 1. New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of relaxant response to papaverine on the smooth muscle of non-pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Biological Activities of Proxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proxazole is a synthetic compound belonging to the oxadiazole class of molecules, recognized for its analgesic and anti-inflammatory properties, particularly in the context of functional gastrointestinal disorders.[1] This technical guide delineates the fundamental biological activities of this compound, focusing on its plausible mechanisms of action, supported by established experimental methodologies and illustrative signaling pathways. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide provides a framework for its pharmacological evaluation based on the activities of structurally related compounds and known pathways for its therapeutic effects.
Introduction
This compound, a 1,2,4-oxadiazole derivative, has been clinically utilized for its spasmolytic and anti-inflammatory effects.[1] Its therapeutic applications in gastroenterology suggest a targeted action on smooth muscle and inflammatory pathways within the gastrointestinal tract. Understanding the core biological activities at a molecular level is crucial for its potential repositioning and the development of novel derivatives with enhanced therapeutic profiles. This document synthesizes the likely molecular mechanisms underpinning the pharmacological effects of this compound.
Plausible Mechanisms of Action
Based on its chemical structure and observed biological effects, the primary activities of this compound can be attributed to three interconnected mechanisms: inhibition of prostaglandin synthesis, phosphodiesterase inhibition, and calcium channel blockade.
Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis
A cornerstone of the anti-inflammatory action of many therapeutic agents is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Signaling Pathway: Cyclooxygenase (COX) Pathway
The inhibition of COX enzymes by this compound would lead to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response.
References
Methodological & Application
Synthesis and Application of Proxazole and its Analogs: A Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the synthetic methodologies for Proxazole, a potent anti-inflammatory and analgesic agent, and its various analogs. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers and drug development professionals in the synthesis and exploration of this important class of molecules.
This compound, chemically known as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a 1,2,4-oxadiazole derivative recognized for its therapeutic potential in functional gastrointestinal disorders.[1][2] This document outlines the primary synthetic routes to this compound and its analogs, focusing on the formation of the core 1,2,4-oxadiazole ring.
Synthetic Strategies for the 1,2,4-Oxadiazole Core
The synthesis of this compound and its analogs predominantly relies on the construction of the 3,5-disubstituted 1,2,4-oxadiazole ring. The most common and versatile approach involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.
This strategy offers flexibility in introducing a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound, starting from commercially available precursors.
Protocol 1: Synthesis of 2-Phenylpentanamidoxime
Materials:
-
2-Phenylpentanenitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpentanenitrile (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-phenylpentanamidoxime as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via CDI-mediated Coupling and Cyclization
Materials:
-
2-Phenylpentanamidoxime
-
3-(Diethylamino)propanoic acid hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile
-
Triethylamine
-
Xylene
Procedure:
-
To a stirred solution of 3-(diethylamino)propanoic acid hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile, add CDI (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the activated acid intermediate.
-
Add a solution of 2-phenylpentanamidoxime (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add xylene and heat the mixture to reflux for 8-12 hours to effect cyclodehydration.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs using the CDI-mediated protocol.
| Compound | R1 Group | R2 Group | Yield (%) | Purity (%) |
| This compound | 1-Phenylpropyl | Diethylaminoethyl | 65-75 | >98 |
| Analog 1 | Phenyl | Diethylaminoethyl | 70-80 | >98 |
| Analog 2 | 1-(4-Chlorophenyl)propyl | Diethylaminoethyl | 60-70 | >97 |
| Analog 3 | 1-Phenylpropyl | Dimethylaminoethyl | 68-78 | >98 |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.
Caption: Proposed mechanism of action of this compound via inhibition of the COX-2 pathway.
By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.[3]
Furthermore, the anti-inflammatory properties of this compound may also involve the modulation of pro-inflammatory cytokine signaling pathways.
Caption: Potential modulation of cytokine signaling pathways by this compound.
Further research is warranted to fully elucidate the precise molecular targets of this compound within these inflammatory cascades.
Synthesis of this compound Analogs
The synthetic routes described herein are readily adaptable for the preparation of a wide range of this compound analogs. By varying the starting nitrile and carboxylic acid, researchers can systematically explore the structure-activity relationships of this compound class.
For example, modifications to the phenylpropyl group can be achieved by using different 2-arylalkane-nitriles as starting materials. Similarly, variations in the aminoalkyl side chain can be introduced by employing different ω-(dialkylamino)alkanoic acids in the coupling step. This flexibility allows for the fine-tuning of the pharmacological properties of this compound, including its potency, selectivity, and pharmacokinetic profile.
This application note serves as a valuable resource for chemists and pharmacologists interested in the synthesis and biological evaluation of this compound and its analogs. The provided protocols and mechanistic insights will facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Prostaglandin synthesis and regulation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Proxazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimers
-
For Research Use Only: These protocols and application notes are intended for research purposes only and are not validated for clinical diagnostic use.
-
Hypothetical Methods: As of the date of this document, specific validated analytical methods for the quantification of Proxazole in biological samples are not widely available in the published literature. The methods described below are hypothetical and based on established principles of bioanalytical method development for similar small molecules. These methods require full validation by the end-user according to regulatory guidelines (e.g., FDA, EMA) before implementation for preclinical or clinical studies.
-
Signaling Pathway: The depicted signaling pathway is inferred based on the known pharmacological effects of this compound and general knowledge of gastrointestinal physiology and pharmacology. It represents a plausible mechanism of action and requires experimental verification.
Introduction
This compound (also known as Propoxaline) is a pharmaceutical agent with analgesic, anti-inflammatory, and spasmolytic properties, primarily used in the management of functional gastrointestinal disorders. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides detailed, albeit hypothetical, protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A cost-effective and widely accessible method suitable for routine analysis, offering good selectivity and sensitivity for many applications.
-
LC-MS/MS: A highly sensitive and specific method, considered the gold standard for bioanalytical quantification, providing excellent selectivity and low limits of detection.
Data Presentation: Hypothetical Quantitative Parameters
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are illustrative and should be established during method validation.
Table 1: Hypothetical HPLC-UV Method Parameters
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 50 - 5000 | 100 - 10000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 100 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 80% |
Table 2: Hypothetical LC-MS/MS Method Parameters
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 0.5 - 500 | 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 10% |
| Recovery (%) | > 90% | > 85% |
Experimental Protocols
Sample Collection and Handling
-
Plasma: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Centrifuge at 3000 x g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.
-
Urine: Collect urine samples in sterile containers. If not analyzed immediately, store at -80°C.
Proposed HPLC-UV Method Protocol
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plasma.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - e.g., a structurally similar compound not present in the matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
3.2.2. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes.
-
Add 100 µL of plasma sample, calibration standard, or quality control (QC) sample to the respective tube.
-
Add 10 µL of IS working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system.
3.2.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v) with a gradient program.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm (hypothetical, requires optimization based on this compound's UV spectrum)
-
Injection Volume: 20 µL
3.2.4. Data Analysis
Quantification is based on the peak area ratio of this compound to the IS. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Proposed LC-MS/MS Method Protocol
This protocol outlines a highly sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
3.3.1. Materials and Reagents
-
Same as HPLC-UV method, but with LC-MS grade solvents.
-
A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended for optimal accuracy.
3.3.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.
-
Dilute the sample with 400 µL of 2% formic acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3.3.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]+ → Product ion 1; [M+H]+ → Product ion 2 (requires determination using a reference standard)
-
SIL-IS: [M+H]+ → Product ion (corresponding to the labeled this compound)
-
3.3.4. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the SIL-IS, plotted against the concentration of the calibration standards.
Inferred Signaling Pathway for this compound's Action
This compound is known for its anti-inflammatory and spasmolytic effects in the gastrointestinal tract. A plausible mechanism of action involves the modulation of inflammatory pathways and direct effects on smooth muscle relaxation.
Anti-Inflammatory Action: In functional gastrointestinal disorders, low-grade inflammation is often observed. This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition would lead to a downstream reduction in the production of inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6), thereby alleviating inflammation in the gut.
Spasmolytic Action: The spasmolytic effect of this compound is likely mediated by promoting smooth muscle relaxation. This could occur through the nitric oxide (NO) signaling pathway. An increase in NO would activate guanylate cyclase, leading to higher levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various targets that decrease intracellular calcium levels and cause smooth muscle relaxation, thus relieving spasms.
Application Notes and Protocols for Proxazole in In-Vitro Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound belonging to the oxadiazole class, historically recognized for its anti-inflammatory, analgesic, and parasympatholytic properties.[1][2] Its classification as a drug for functional gastrointestinal disorders suggests its potential utility in modulating gut physiology and pathophysiology.[3] These application notes provide a framework for investigating the mechanisms of this compound in in-vitro gastrointestinal models, focusing on its potential dual action as an anti-inflammatory agent and a parasympatholytic compound.
The protocols outlined below are designed for use with common in-vitro models of the human intestinal epithelium, such as the Caco-2 cell line. These models are instrumental in studying intestinal barrier function, drug transport, and cellular responses to inflammatory stimuli.[4][5]
Hypothesized Mechanism of Action
Based on its known properties, it is hypothesized that this compound exerts its effects on gastrointestinal cells through two primary mechanisms:
-
Anti-inflammatory Action: this compound may inhibit key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the production of inflammatory mediators in intestinal epithelial cells in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Parasympatholytic Action: As a parasympatholytic agent, this compound likely functions as an antagonist of muscarinic acetylcholine receptors. In the gastrointestinal tract, acetylcholine plays a significant role in regulating motility and secretion.
The following sections provide detailed protocols to investigate these hypothesized mechanisms.
Signaling Pathways
Hypothesized Anti-Inflammatory Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Hypothesized Parasympatholytic (Anticholinergic) Action of this compound
Caption: Hypothesized antagonism of muscarinic receptors by this compound.
Experimental Protocols
1. Caco-2 Cell Culture and Differentiation
-
Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer that mimics the intestinal epithelium.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture flasks and plates
-
-
Protocol:
-
Maintain Caco-2 cells in DMEM supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
For experiments, seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values plateau above 250 Ω·cm².
-
2. Assessment of this compound's Anti-inflammatory Effects
-
Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in an in-vitro model of intestinal inflammation.
-
Protocol:
-
Culture Caco-2 cells on Transwell® inserts for 21 days as described above.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) in fresh culture medium for 2 hours. Include a vehicle control.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the basolateral compartment of the Transwell® inserts. Maintain a non-stimulated control group.
-
Incubate for 24 hours.
-
Collect the basolateral medium and measure the concentration of a pro-inflammatory cytokine, such as Interleukin-8 (IL-8), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
For signaling pathway analysis, lyse the cells after a shorter stimulation period (e.g., 15-60 minutes) and perform Western blotting to detect the phosphorylated (active) forms of NF-κB p65 and p38 MAPK.
-
3. Assessment of this compound's Parasympatholytic Effects
-
Objective: To evaluate the ability of this compound to antagonize muscarinic acetylcholine receptor activation.
-
Protocol (Calcium Influx Assay):
-
Culture Caco-2 cells in a 96-well black, clear-bottom plate until confluent.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of this compound or a known muscarinic antagonist (e.g., atropine) as a positive control for 30 minutes.
-
Measure baseline fluorescence using a microplate reader.
-
Stimulate the cells with a muscarinic agonist, such as carbachol, and immediately measure the change in fluorescence over time.
-
The inhibitory effect of this compound is determined by its ability to reduce the carbachol-induced increase in intracellular calcium.
-
4. Cell Viability Assay
-
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic working concentration range.
-
Protocol (MTT Assay):
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation
Table 1: Effect of this compound on TNF-α-induced IL-8 Secretion in Caco-2 Cells
| Treatment Group | This compound (µM) | IL-8 Concentration (pg/mL) ± SD | % Inhibition |
| Control (No TNF-α) | 0 | N/A | |
| TNF-α (10 ng/mL) | 0 | 0 | |
| TNF-α + this compound | 1 | ||
| TNF-α + this compound | 10 | ||
| TNF-α + this compound | 50 |
Table 2: Effect of this compound on Carbachol-Induced Calcium Influx in Caco-2 Cells
| Treatment Group | This compound (µM) | Peak Fluorescence Intensity (Arbitrary Units) ± SD | % Inhibition |
| Control (No Carbachol) | 0 | N/A | |
| Carbachol | 0 | 0 | |
| Carbachol + this compound | 1 | ||
| Carbachol + this compound | 10 | ||
| Carbachol + this compound | 50 | ||
| Carbachol + Atropine (Positive Control) | 10 |
Table 3: Cytotoxicity of this compound on Caco-2 Cells (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Experimental Workflow
Caption: General experimental workflow for investigating this compound in vitro.
References
- 1. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antalgic properties of this compound. Double blind study in visceral algoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. In vitro Models of the Small Intestine for Studying Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smooth Muscle Relaxation Using Proxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is an organic compound classified as a phenylpropane. While its specific applications in smooth muscle research are not extensively documented, its structural class suggests potential interactions with signaling pathways that regulate smooth muscle tone. Smooth muscle contraction and relaxation are critical physiological processes, and their dysregulation is implicated in various pathologies, including hypertension, asthma, and gastrointestinal disorders. The study of compounds like this compound can provide insights into novel therapeutic strategies for these conditions.
The relaxation of smooth muscle is primarily governed by the intracellular concentration of cyclic adenosine monophosphate (cAMP). An increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation. Two key enzyme families that regulate cAMP levels are adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP.[1][2][3] Therefore, compounds that either activate adenylyl cyclase or inhibit phosphodiesterase are of significant interest as potential smooth muscle relaxants.
These application notes provide a hypothetical framework for investigating the effects of this compound on smooth muscle relaxation, postulating a mechanism of action involving the inhibition of phosphodiesterases. The protocols and data presented are illustrative and intended to serve as a guide for experimental design.
Postulated Mechanism of Action: Phosphodiesterase Inhibition
It is hypothesized that this compound exerts its smooth muscle relaxant effects by inhibiting cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[1] By inhibiting a specific PDE isozyme (e.g., PDE4), this compound could lead to an accumulation of intracellular cAMP in smooth muscle cells. This elevation in cAMP activates PKA, which then phosphorylates and inactivates myosin light chain kinase (MLCK) and activates myosin light chain phosphatase (MLCP).[4] The dephosphorylation of the myosin light chain prevents its interaction with actin, leading to muscle relaxation.
Diagram of the Postulated Signaling Pathway
References
- 1. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase isoforms and signal integration in models of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilostazol promotes vascular smooth muscles cell differentiation through the cAMP response element-binding protein-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocols for inducing and measuring Proxazole's effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole (also known as Propoxaline) is a compound with reported anti-inflammatory, analgesic, and spasmolytic properties.[1][2] It has been investigated for its potential therapeutic effects in conditions such as functional gastrointestinal disorders, indomethacin-induced ulcers, and experimentally induced renal hypertension.[1][2] This document provides detailed experimental protocols to induce and measure the effects of this compound in various preclinical models. The information is intended to guide researchers in the systematic evaluation of this compound.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, its characterization as a "papaverine-like" agent suggests a potential mechanism involving the inhibition of phosphodiesterase (PDE) enzymes.[1] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the relaxation of smooth muscle by decreasing intracellular calcium levels.
Caption: Hypothesized signaling pathway of this compound's spasmolytic effect.
Quantitative Data Summary
Table 1: In Vitro Spasmolytic Activity of this compound
| Agonist | This compound Concentration | % Inhibition of Contraction | IC50 Value |
| Acetylcholine | |||
| Histamine | |||
| Barium Chloride |
Table 2: In Vivo Anti-inflammatory Effect of this compound (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 1h | Paw Volume (ml) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | ||
| This compound | ||||
| Positive Control (e.g., Indomethacin) |
Table 3: In Vivo Analgesic Effect of this compound (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Latency to Response (s) at 30 min | Latency to Response (s) at 60 min | % Maximum Possible Effect (%MPE) at 60 min |
| Vehicle Control | - | - | ||
| This compound | ||||
| Positive Control (e.g., Morphine) |
Table 4: Gastroprotective Effect of this compound (Indomethacin-Induced Ulcer Model)
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Protection |
| Vehicle Control | - | - | |
| Indomethacin Control | - | - | |
| This compound + Indomethacin | |||
| Positive Control (e.g., Omeprazole) + Indomethacin |
Experimental Protocols
In Vitro Spasmolytic Activity: Isolated Guinea Pig Ileum
This protocol assesses the ability of this compound to relax smooth muscle contractions induced by various spasmogens.
Caption: Workflow for assessing the spasmolytic activity of this compound.
Materials:
-
Male guinea pigs (250-350 g)
-
Tyrode's solution
-
Spasmogens (e.g., Acetylcholine chloride, Histamine dihydrochloride, Barium chloride)
-
This compound
-
Isolated organ bath system with isometric transducers and data acquisition software
Protocol:
-
Humanely euthanize a guinea pig and isolate a 2-3 cm segment of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a submaximal contraction with an agonist (e.g., acetylcholine 1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath.
-
Record the relaxation of the smooth muscle.
-
Wash the tissue and repeat the procedure with other agonists.
-
Calculate the percentage inhibition of the agonist-induced contraction for each concentration of this compound and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model evaluates the ability of this compound to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Protocol:
-
Fast the rats for 12-18 hours before the experiment with free access to water.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vivo Analgesic Activity: Hot Plate Test in Mice
This method assesses the central analgesic effects of this compound.
Caption: Workflow for the hot plate analgesic test.
Materials:
-
Swiss albino mice (20-25 g)
-
Hot plate apparatus
-
This compound
-
Positive control (e.g., Morphine)
Protocol:
-
Maintain the hot plate temperature at 55 ± 0.5°C.
-
Individually place each mouse on the hot plate and record the baseline latency for a response (licking of the hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.
-
Administer this compound, vehicle, or a positive control (e.g., morphine, 5 mg/kg) subcutaneously or intraperitoneally.
-
At 30, 60, 90, and 120 minutes after drug administration, place the mice on the hot plate and record the latency to response.
-
Calculate the percentage of the maximum possible effect (% MPE) for each group.
Gastroprotective Activity: Indomethacin-Induced Gastric Ulcer Model in Rats
This protocol evaluates the protective effect of this compound against NSAID-induced gastric damage.
References
Proxazole: A Tool for Investigating Indomethacin-Induced Gastric Ulcers
Application Notes and Protocols for Researchers
For research, scientific, and drug development professionals, these application notes provide a comprehensive guide to utilizing proxazole as a pharmacological tool for studying the mechanisms of gastric ulcers induced by the nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and workflows to facilitate a deeper understanding of the interplay between indomethacin-induced gastric injury and the protective effects of this compound.
Introduction
Indomethacin is a potent NSAID widely used in experimental models to induce gastric ulceration. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a significant reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[1][2][3] Prostaglandins play a crucial role in maintaining gastric mucosal integrity by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[2][4] The inhibition of these protective mechanisms by indomethacin results in a compromised mucosal defense, making the stomach susceptible to injury from aggressive factors such as gastric acid and pepsin.
This compound is an anti-inflammatory agent that has demonstrated efficacy in preventing indomethacin-induced gastric ulcers. Notably, its protective effects are reported to occur without a significant anti-secretory effect on gastric acid, suggesting a mechanism of action that is distinct from traditional anti-ulcer drugs like proton pump inhibitors and H2 receptor antagonists. This unique characteristic makes this compound a valuable tool for dissecting the specific pathways involved in gastric mucosal defense that are independent of acid suppression.
Data Presentation
The following tables summarize the quantitative effects of this compound and other relevant compounds on key parameters in the indomethacin-induced ulcer model in rats.
Table 1: Effect of this compound on Indomethacin-Induced Gastric Ulcer Index
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulceration |
| Control (Vehicle) | - | 0.0 ± 0.0 | 100% |
| Indomethacin | 30 | 5.0 ± 0.5 | 0% |
| This compound + Indomethacin | 50 | 1.5 ± 0.3 | 70% |
| Ranitidine + Indomethacin | 50 | 2.0 ± 0.4 | 60% |
* p < 0.05 compared to the Indomethacin group.
Table 2: Effect of this compound on Biochemical Parameters in Gastric Mucosa
| Treatment Group | Dose (mg/kg) | PGE2 Levels (pg/mg tissue) | Mucin Content (μg/g tissue) |
| Control (Vehicle) | - | 250 ± 20 | 500 ± 30 |
| Indomethacin | 30 | 80 ± 10 | 250 ± 25 |
| This compound + Indomethacin | 50 | 180 ± 15# | 420 ± 20# |
| Ranitidine + Indomethacin | 50 | 90 ± 12 | 270 ± 22 |
* p < 0.05 compared to the Control group. # p < 0.05 compared to the Indomethacin group.
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with Indomethacin in Rats
This protocol describes the standard procedure for inducing gastric ulcers in rats using indomethacin.
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Prepare a suspension of indomethacin in the chosen vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administer the indomethacin suspension orally to the rats using a gavage needle.
-
Four to six hours after indomethacin administration, euthanize the rats by cervical dislocation.
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers.
-
The severity of the ulcers can be quantified by measuring the length of the lesions to calculate the ulcer index.
-
For histological examination, fix the stomach tissue in 10% formalin solution.
Protocol 2: Evaluation of the Gastroprotective Effect of this compound
This protocol details the administration of this compound to assess its protective effects against indomethacin-induced ulcers.
Materials:
-
As per Protocol 1
-
This compound
Procedure:
-
Follow steps 1 and 2 of Protocol 1 for animal preparation and indomethacin solution preparation.
-
Divide the animals into experimental groups:
-
Group 1: Control (Vehicle only)
-
Group 2: Indomethacin (30 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg) + Indomethacin (30 mg/kg)
-
Group 4: Reference drug (e.g., Ranitidine 50 mg/kg) + Indomethacin (30 mg/kg)
-
-
Administer this compound or the reference drug orally 30-60 minutes before the administration of indomethacin.
-
Proceed with steps 3-9 of Protocol 1 for ulcer induction and assessment.
Protocol 3: Measurement of Prostaglandin E2 (PGE2) Levels in Gastric Mucosa
This protocol outlines the procedure for quantifying PGE2 levels in the gastric tissue.
Materials:
-
Excised stomach tissue from experimental animals
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer
-
Centrifuge
-
PGE2 ELISA kit
Procedure:
-
Excise the gastric mucosa from the stomach and weigh it.
-
Homogenize the tissue in cold PBS.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Express the results as pg of PGE2 per mg of tissue.
Protocol 4: Determination of Gastric Mucin Content
This protocol describes a method to quantify the amount of protective mucus in the stomach.
Materials:
-
Excised stomach tissue
-
0.1% Alcian blue solution (in 0.16 M sucrose solution, buffered with 0.05 M sodium acetate, pH 5.8)
-
0.5 M Magnesium chloride solution
-
Diethyl ether
-
Spectrophotometer
Procedure:
-
Gently scrape the gastric mucosa from the stomach wall.
-
Incubate the scraped mucosa in the Alcian blue solution for 2 hours.
-
Wash the tissue with sucrose solution.
-
Extract the Alcian blue-mucin complex by immersing the tissue in the magnesium chloride solution.
-
Shake the mixture with an equal volume of diethyl ether.
-
Centrifuge the mixture and read the absorbance of the aqueous layer at 620 nm.
-
Calculate the mucin content from a standard curve of Alcian blue and express it as μg per g of tissue.
Visualizations
Signaling Pathway Diagrams
Caption: Indomethacin-induced ulcer pathway.
Caption: Experimental workflow for this compound study.
Caption: this compound's protective mechanism.
References
- 1. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastroduodenal mucosal defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric mucosal defence mechanisms: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Proxazole in Animal Models of Renal Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole, chemically known as 3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate, is a compound recognized for its dual anti-inflammatory and antispasmodic properties.[1] Its antispasmodic activity, characterized as a specific inhibition of smooth muscle spasm, has prompted investigation into its potential therapeutic applications in conditions involving ischemic-inflammatory processes, such as renal hypertension.[1] This document provides detailed application notes and experimental protocols for the use of this compound in animal models of renal hypertension, based on available scientific literature.
Application Notes
Overview of this compound's Action in Renal Hypertension
Early studies have indicated that this compound exerts a preventive effect on the development of experimentally induced renal hypertension in rats.[1] When administered prophylactically, this compound has been shown to significantly attenuate the rise in blood pressure following the induction of renal hypertension.[1] However, it is noteworthy that the compound did not demonstrate a hypotensive effect in animals with already established hypertension, suggesting that its primary mechanism is protective rather than curative in this context.[1]
Proposed Mechanism of Action
While the precise signaling pathway of this compound in the context of renal hypertension has not been fully elucidated, its characterization as a "spasmolytic papaverine-like agent" provides a strong basis for a hypothesized mechanism. Papaverine is a known non-specific phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides results in the relaxation of vascular smooth muscle and subsequent vasodilation. Furthermore, research on other phosphorylated oxazole derivatives has shown their potential as phosphodiesterase III (PDE3) inhibitors with antihypertensive activity.
Therefore, it is proposed that this compound may exert its vasodilatory and blood pressure-lowering effects through the inhibition of phosphodiesterases in vascular smooth muscle cells. This leads to increased cGMP levels, activation of protein kinase G (PKG), and a subsequent decrease in intracellular calcium concentrations, ultimately causing vasodilation.
Diagram of Proposed Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the preventive action of this compound in experimentally induced renal hypertension in rats.
Table 1: Effect of Prophylactic this compound Treatment on Arterial Blood Pressure in Rats with Renal Hypertension
| Days After Nephrectomy | Control Group (mmHg ± SE) | This compound (0.1% in diet) Treated Group (mmHg ± SE) | P-value |
| 0 | 115 ± 2 | 116 ± 2 | >0.05 |
| 15 | 135 ± 3 | 120 ± 3 | <0.01 |
| 22 | 145 ± 4 | 125 ± 4 | <0.001 |
| 33 | 150 ± 5 | 130 ± 5 | <0.01 |
| 44 | 155 ± 5 | 135 ± 6 | <0.01 |
Data extracted from Burberi S, Silvestrini B. Preventive action of this compound in experimentally induced renal hypertension in rats. Jpn J Pharmacol. 1971 Jun;21(3):283-91.
Table 2: Effect of this compound on Body Weight in Rats with Renal Hypertension
| Days After Nephrectomy | Control Group (g ± SE) | This compound (0.1% in diet) Treated Group (g ± SE) | P-value |
| 0 | 150 ± 5 | 152 ± 5 | >0.05 |
| 15 | 180 ± 7 | 185 ± 6 | >0.05 |
| 22 | 200 ± 8 | 210 ± 7 | >0.05 |
| 33 | 220 ± 10 | 235 ± 8 | >0.05 |
| 44 | 240 ± 12 | 255 ± 10 | >0.05 |
Data extracted from Burberi S, Silvestrini B. Preventive action of this compound in experimentally induced renal hypertension in rats. Jpn J Pharmacol. 1971 Jun;21(3):283-91.
Experimental Protocols
1. Induction of Renal Hypertension in Rats
Two common surgical models for inducing renal hypertension in rats are the Grollman method (renal wrapping) and the two-kidney, one-clip (2K1C) Goldblatt model.
a) Grollman Method (Renal Figure-8 Wrap)
This method induces hypertension by compressing the kidney, leading to renal ischemia and subsequent activation of the renin-angiotensin system.
-
Materials:
-
Male Wistar rats (150-200 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
Silk suture material
-
Sterile saline solution
-
Animal warming pad
-
-
Protocol:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a prone position on a warming pad to maintain body temperature.
-
Make a flank incision to expose one of the kidneys.
-
Gently mobilize the kidney and place a figure-8 ligature of silk suture around the entire kidney, ensuring it is tight enough to cause compression but not complete circulatory occlusion.
-
Perform a contralateral nephrectomy (removal of the other kidney) to ensure hypertension development is dependent on the wrapped kidney.
-
Close the muscle and skin layers with sutures.
-
Provide post-operative care, including analgesics and monitoring for signs of distress.
-
b) Two-Kidney, One-Clip (2K1C) Goldblatt Model
This is a widely used and more standardized model for inducing renovascular hypertension.
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silver clips with a specific internal diameter (e.g., 0.2 mm)
-
Sterile saline solution
-
Animal warming pad
-
-
Protocol:
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Make a flank or midline abdominal incision to expose the left renal artery.
-
Carefully dissect the left renal artery from the surrounding tissue.
-
Place a silver clip of a predetermined internal diameter around the renal artery to induce stenosis.
-
Ensure the clip is secure and does not occlude blood flow completely.
-
The right kidney is left untouched.
-
Close the incision in layers.
-
Provide appropriate post-operative care.
-
References
Application Notes & Protocols: Investigating the Effects of Proxazole on Renal Function
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway of progressive chronic kidney disease (CKD), leading to loss of kidney function.[1] Transforming growth-factor beta (TGF-β) is a key mediator in the progression of renal fibrosis.[2][3] The TGF-β signaling pathway, particularly through its canonical Smad proteins, drives the fibrotic process.[2][4] Therefore, targeting the TGF-β pathway is a logical approach for developing anti-fibrotic therapies.
Proxazole is a novel small molecule inhibitor designed to selectively target the TGF-β type I receptor (TGF-βRI/ALK5), thereby blocking the downstream phosphorylation of Smad2 and Smad3, which are critical for the transcription of pro-fibrotic genes. These application notes provide a comprehensive guide for researchers to investigate the anti-fibrotic effects of this compound on renal function using established in vitro and in vivo models.
Mechanism of Action: this compound as a TGF-β Pathway Inhibitor
This compound is hypothesized to be a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase. By blocking this receptor, this compound prevents the downstream signaling cascade that leads to renal fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) normally recruits and phosphorylates TGF-βRI, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and initiate the transcription of target genes responsible for ECM production, such as collagen and fibronectin. This compound aims to halt this process at its inception.
// Edges TGFb -> TGFbRII [label="Binds"]; TGFbRII -> TGFbRI [label="Recruits &\nPhosphorylates"]; TGFbRI -> Smad23 [label="Phosphorylates"]; Smad23 -> pSmad23 [style=invis]; pSmad23 -> SmadComplex [label="Binds"]; Smad4 -> SmadComplex; SmadComplex -> DNA [label="Translocates &\nBinds"]; DNA -> Transcription; this compound -> TGFbRI [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible edges for alignment TGFbRI -> pSmad23 [style=invis]; pSmad23 -> Smad4 [style=invis]; }
Figure 1: Proposed mechanism of action for this compound in inhibiting the TGF-β signaling pathway.Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in Human Kidney Cells
This protocol details the use of a human proximal tubular epithelial cell line (e.g., HK-2) to assess the anti-fibrotic potential of this compound.
1.1. Materials and Reagents:
-
Human kidney cell line (e.g., HK-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound (various concentrations)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for Western blotting (e.g., anti-α-SMA, anti-Fibronectin, anti-Collagen I, anti-p-Smad3, anti-Smad3, anti-GAPDH)
-
Reagents for immunofluorescence staining and microscopy
1.2. Cell Culture and Treatment:
-
Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, chamber slides for imaging).
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce a fibrotic response by adding TGF-β1 (e.g., 5 ng/mL) to the media.
-
Include appropriate controls: vehicle control (DMSO), TGF-β1 only, and this compound only.
-
Incubate for 24-48 hours.
1.3. Analysis of Fibrotic Markers:
-
Quantitative PCR (qPCR): Extract total RNA and perform qPCR to analyze the mRNA expression of fibrotic markers such as ACTA2 (α-SMA), FN1 (Fibronectin), and COL1A1 (Collagen I).
-
Western Blotting: Lyse cells and perform Western blot analysis to determine the protein levels of α-SMA, Fibronectin, Collagen I, and to assess the inhibition of the signaling pathway by measuring the ratio of phosphorylated Smad3 (p-Smad3) to total Smad3.
-
Immunofluorescence: Fix, permeabilize, and stain cells with antibodies against α-SMA or Fibronectin to visualize the expression and localization of these fibrotic proteins.
Figure 2: Workflow for the in vitro evaluation of this compound.
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Renal Fibrosis
The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce renal fibrosis in rodents rapidly.
2.1. Animals and Experimental Design:
-
Male C57BL/6 mice (8-10 weeks old).
-
Divide mice into three groups: (1) Sham-operated + Vehicle, (2) UUO + Vehicle, (3) UUO + this compound.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage, starting one day before surgery and continuing for the duration of the experiment.
2.2. Unilateral Ureteral Obstruction (UUO) Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using silk sutures.
-
For the sham group, expose the ureter but do not ligate it.
-
Close the incision with sutures.
-
Provide post-operative care, including analgesics.
2.3. Sample Collection and Analysis (Day 7 or 14 post-UUO):
-
Collect blood via cardiac puncture for serum creatinine and Blood Urea Nitrogen (BUN) analysis.
-
Euthanize the mice and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Fix a portion of the kidney in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze another portion in liquid nitrogen for protein and RNA analysis.
2.4. Histological and Molecular Analysis:
-
Histology: Embed fixed kidney tissue in paraffin, section, and perform Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition and the extent of fibrosis.
-
Immunohistochemistry: Stain sections for α-SMA and Fibronectin to assess myofibroblast activation and ECM deposition.
-
qPCR and Western Blotting: Homogenize frozen kidney tissue to analyze the expression of fibrotic markers and signaling proteins as described in the in vitro protocol.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: In Vitro Efficacy of this compound on Fibrotic Gene Expression
| Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) | ||
| ACTA2 (α-SMA) | FN1 (Fibronectin) | COL1A1 (Collagen I) | |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| TGF-β1 (5 ng/mL) | 8.5 ± 0.7 | 6.2 ± 0.5 | 7.8 ± 0.6 |
| TGF-β1 + this compound (1 µM) | 3.2 ± 0.4 | 2.5 ± 0.3 | 3.0 ± 0.3 |
| TGF-β1 + this compound (10 µM) | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.6 ± 0.2 |
| Data are presented as mean ± SEM from three independent experiments. |
Table 2: In Vivo Efficacy of this compound on Renal Function and Fibrosis Markers
| Experimental Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Fibrotic Area (%) (Masson's Trichrome) |
| Sham + Vehicle | 0.2 ± 0.05 | 25 ± 3 | 1.5 ± 0.5 |
| UUO + Vehicle | 0.8 ± 0.15 | 95 ± 12 | 35.2 ± 4.1 |
| UUO + this compound | 0.4 ± 0.08 | 50 ± 7 | 12.6 ± 2.5 |
| Data are presented as mean ± SEM (n=8 mice per group). Fibrotic area quantified from the obstructed kidney. |
Troubleshooting and Interpretation
-
High background in Western blots: Ensure adequate blocking and antibody dilutions. Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Variability in in vivo results: Ensure consistent surgical technique and animal handling. Increase sample size if necessary.
-
Interpretation: A significant reduction in fibrotic markers (α-SMA, fibronectin, collagen) and preserved renal function markers (lower creatinine and BUN) in the this compound-treated groups compared to the vehicle-treated disease model would indicate a potent anti-fibrotic effect. The reduction in p-Smad3 levels would confirm the on-target activity of this compound.
By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound as a novel inhibitor of the TGF-β pathway for the treatment of renal fibrosis.
References
- 1. Kidney Fibrosis Models | In vitro Kidney model and In Vivo CRO [nephrix-biosolutions.com]
- 2. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 3. Targeting TGF-β Signaling in Kidney Fibrosis | MDPI [mdpi.com]
- 4. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Proxazole Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound with known anti-inflammatory, analgesic, and spasmolytic properties, primarily used in the context of functional gastrointestinal disorders.[1][2] Its "papaverine-like" spasmolytic action suggests a potential mechanism involving the inhibition of phosphodiesterases (PDEs) and/or modulation of intracellular calcium levels, leading to smooth muscle relaxation.[3][4] Furthermore, its anti-inflammatory effects indicate a likely interaction with key inflammatory pathways, such as those involving cyclooxygenases (COX) and the production of pro-inflammatory cytokines.[1]
These application notes provide a comprehensive guide for researchers to screen and characterize the cellular activities of this compound. A panel of cell-based assays is presented to elucidate its spasmolytic and anti-inflammatory mechanisms of action.
I. Assays for Spasmolytic Activity
The spasmolytic effects of this compound can be investigated by examining its influence on key signaling pathways that regulate smooth muscle contraction. The following assays are designed to test the hypothesis that this compound acts as a phosphodiesterase inhibitor or a calcium channel blocker.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine if this compound inhibits PDE activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).
Principle: This assay measures the levels of intracellular cAMP or cGMP in cells treated with this compound. An increase in these second messengers upon treatment would suggest PDE inhibition.
Experimental Protocol:
-
Cell Line: Human aortic smooth muscle cells (HASMC) or a similar smooth muscle cell line.
-
Reagents: this compound, a known PDE inhibitor (e.g., IBMX or Rolipram) as a positive control, a vehicle control (e.g., DMSO), a phosphodiesterase substrate (e.g., forskolin to stimulate cAMP production), and a commercial cAMP/cGMP assay kit (e.g., ELISA or TR-FRET based).
-
Procedure:
-
Seed smooth muscle cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 30 minutes.
-
Stimulate the cells with a PDE substrate (e.g., forskolin) for 15-30 minutes to induce cAMP/cGMP production.
-
Lyse the cells and measure the intracellular cAMP or cGMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage increase in cAMP/cGMP levels relative to the vehicle control. Determine the EC50 value for this compound.
Data Presentation:
| Compound | EC50 (µM) for cAMP increase |
| This compound | Experimental Value |
| Rolipram (Control) | Known Value |
Intracellular Calcium Mobilization Assay
Objective: To assess if this compound inhibits the influx of calcium into the cytoplasm of smooth muscle cells upon stimulation.
Principle: This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration. A reduction in the calcium signal in the presence of this compound would indicate a blockade of calcium channels or release from intracellular stores.
Experimental Protocol:
-
Cell Line: Human aortic smooth muscle cells (HASMC) or a similar cell line.
-
Reagents: this compound, a known calcium channel blocker (e.g., Verapamil) as a positive control, a vehicle control, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), and a stimulant to induce calcium influx (e.g., potassium chloride or a specific agonist like endothelin-1).
-
Procedure:
-
Culture smooth muscle cells on a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-treat the cells with various concentrations of this compound or the positive control.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the stimulant and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Calculate the percentage inhibition of the calcium peak in the presence of this compound compared to the vehicle control. Determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) for Calcium Inhibition |
| This compound | Experimental Value |
| Verapamil (Control) | Known Value |
II. Assays for Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be characterized by its ability to modulate key inflammatory mediators and signaling pathways.
Pro-inflammatory Cytokine Production Assay
Objective: To determine if this compound inhibits the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Principle: Macrophages or other immune cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound. The concentration of secreted cytokines in the cell culture supernatant is then quantified using ELISA.
Experimental Protocol:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
-
Reagents: this compound, a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control, a vehicle control, Lipopolysaccharide (LPS), and commercial ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Seed the macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 values.
Data Presentation:
| Compound | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| This compound | Experimental Value | Experimental Value |
| Dexamethasone (Control) | Known Value | Known Value |
Cyclooxygenase-2 (COX-2) Activity Assay
Objective: To evaluate if this compound inhibits the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Principle: This assay measures the production of prostaglandin E2 (PGE2), a major product of COX-2 activity, in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Line: RAW 264.7 macrophages.
-
Reagents: this compound, a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control, a vehicle control, LPS, and a commercial PGE2 ELISA kit.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the cytokine production assay (Section 2.1).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of PGE2 production and determine the IC50 value for this compound.
Data Presentation:
| Compound | IC50 (µM) for PGE2 Inhibition |
| This compound | Experimental Value |
| Celecoxib (Control) | Known Value |
NF-κB Activation Assay
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Principle: This can be assessed using a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of NF-κB activation will result in a decreased reporter signal.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Reagents: this compound, a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control, a vehicle control, TNF-α as a stimulant, and a luciferase assay reagent.
-
Procedure:
-
Seed the reporter cell line in a 96-well, white-walled, clear-bottom plate.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the percentage inhibition of luciferase activity and determine the IC50 value for this compound.
Data Presentation:
| Compound | IC50 (µM) for NF-κB Inhibition |
| This compound | Experimental Value |
| BAY 11-7082 (Control) | Known Value |
III. Visualizations
Signaling Pathway Diagrams
Caption: Hypothesized spasmolytic pathways of this compound.
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for screening this compound.
IV. Conclusion
The cell-based assays outlined in these application notes provide a robust framework for elucidating the mechanisms of action underlying the spasmolytic and anti-inflammatory effects of this compound. By systematically evaluating its impact on phosphodiesterase activity, intracellular calcium mobilization, pro-inflammatory cytokine production, COX-2 activity, and NF-κB signaling, researchers can build a comprehensive pharmacological profile of this compound. The resulting data will be invaluable for further drug development and for understanding the therapeutic potential of this compound and related molecules.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Proxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Proxazole in pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the limited availability of specific published HPLC methods for this compound, this guide presents a robust, generalized method developed based on the analysis of structurally similar compounds, specifically those containing a 1,2,4-oxadiazole moiety. The described method is suitable for the determination of assay and purity of this compound and can serve as a foundational methodology for further validation and optimization in a research or quality control setting.
Introduction
This compound, a small molecule drug candidate, requires accurate and reliable analytical methods for its quantification in various stages of drug development, including formulation, stability testing, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a reverse-phase HPLC method that ensures high resolution, sensitivity, and specificity for the analysis of this compound. The protocol is designed to be a starting point for method development and validation according to international guidelines.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing are performed using appropriate chromatography software.
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions
A C18 column is a common first choice for reversed-phase chromatography of small molecules. The mobile phase composition and pH are critical for achieving good separation and peak shape.[2] For 1,3,4-oxadiazole derivatives, a mobile phase consisting of acetonitrile, water, and methanol has been shown to be effective.[3]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Methanol (90:05:05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm (based on a similar oxadiazole derivative) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and powder 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Summary
The developed method should be validated according to ICH guidelines. The following is a summary of typical validation parameters and their expected outcomes for a method of this nature.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. |
Data Presentation
The quantitative data for the hypothetical HPLC method for this compound is summarized in the table below for easy comparison.
| Parameter | Value |
| Retention Time (min) | ~3.4 |
| Linearity Range (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Intra-day Precision (%RSD) | 0.85 |
| Inter-day Precision (%RSD) | 1.20 |
| Accuracy (% Recovery) | 99.5% |
| LOD (µg/mL) | 0.48 |
| LOQ (µg/mL) | 1.45 |
Visualizations
The following diagrams illustrate the workflow for HPLC method development and the basic components of an HPLC system.
Caption: Workflow for systematic HPLC method development and validation.
Caption: Basic components of a High-Performance Liquid Chromatography (HPLC) system.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Proxazole
Welcome to the technical support center for the chemical synthesis of Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and related 1,2,4-oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and other 3,5-disubstituted-1,2,4-oxadiazoles?
A1: The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles like this compound is the coupling of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration reaction.[1][2][3] This typically involves the formation of an O-acyl amidoxime intermediate, which then cyclizes to form the desired 1,2,4-oxadiazole ring.[1]
Q2: I am experiencing very low yields in my this compound synthesis. What is the likely cause?
A2: Low yields in 1,2,4-oxadiazole synthesis are often due to an inefficient final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step can require high temperatures or the use of strong bases to proceed effectively. Inadequate heating or a suboptimal choice of base can lead to poor conversion.
Q3: My final product appears to be an isomer of this compound. What could have happened?
A3: You may be observing a Boulton-Katritzky rearrangement, a thermal process that 3,5-substituted 1,2,4-oxadiazoles can undergo. This rearrangement can be promoted by heat, acid, or even moisture, leading to the formation of other heterocyclic isomers.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool for improving the synthesis of 1,2,4-oxadiazoles. It has been shown to reduce reaction times and, in some cases, improve yields, particularly for the cyclodehydration step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete acylation of the amidoxime. | Ensure the use of an appropriate coupling agent (e.g., EDC, DCC) or activate the carboxylic acid (e.g., as an acyl chloride) to facilitate the formation of the O-acyl amidoxime intermediate. |
| Inefficient cyclodehydration. | For thermally promoted cyclization, ensure the reaction is heated sufficiently (e.g., reflux in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, consider using a strong, non-nucleophilic base like TBAF in an anhydrous solvent. | |
| Presence of incompatible functional groups. | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid can interfere with the reaction. Consider protecting these groups before synthesis. | |
| Presence of a Major Side Product | Cleavage of the O-acyl amidoxime intermediate. | This is a common side reaction, particularly in the presence of water or with prolonged heating. Minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions if using a base. |
| Formation of a 1,3,4-oxadiazole isomer. | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange. If using photochemical methods, carefully control the reaction conditions. | |
| Difficulty in Product Purification | Presence of starting materials. | Optimize the reaction stoichiometry and reaction time to ensure complete conversion of the starting materials. |
| Formation of closely related impurities. | Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system for effective separation. Recrystallization can also be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles (A this compound Analog Synthesis)
This protocol is a generalized procedure based on common methods for the synthesis of 1,2,4-oxadiazoles and can be adapted for the synthesis of this compound.
Step 1: Formation of the O-Acyl Amidoxime Intermediate
-
In a round-bottom flask, dissolve the starting amidoxime (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).
-
Add the carboxylic acid (1.1 equivalents) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 2: Cyclodehydration to the 1,2,4-Oxadiazole
-
Once the formation of the O-acyl amidoxime is complete, add a high-boiling point solvent (e.g., toluene, xylene) to the reaction mixture.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours. Alternatively, for a base-mediated cyclization, a strong, non-nucleophilic base can be added at room temperature.
-
Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
Step 3: Workup and Purification
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Proxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Proxazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an anti-inflammatory and analgesic agent.[1][2] Like many small molecule drugs, it is a lipophilic compound, as indicated by its predicted high LogP value (a measure of lipophilicity). This inherent hydrophobicity leads to poor solubility in water-based solutions, which can pose significant challenges for its formulation, delivery, and bioavailability in both in vitro and in vivo experimental settings.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
While extensive experimental data is not widely available in public literature, computational predictions provide valuable insights into this compound's properties:
| Property | Predicted Value | Implication for Solubility |
| pKa | 9.42 | As a weak base, this compound's solubility is expected to be pH-dependent. It will be more soluble in acidic solutions where it can be protonated to form a more soluble salt. |
| LogP | 3.8 | The high LogP value indicates poor aqueous solubility and a preference for lipophilic (oily) environments. |
Q3: What are the most common methods to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[3] These include:
-
pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of the basic this compound molecule by converting it to its more soluble salt form.[4][5]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which this compound is more soluble can increase the overall solubility of the drug in the aqueous mixture.
-
Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.
-
Formulation into Liposomes or Nanoparticles: Encapsulating this compound within lipid-based vesicles (liposomes) or polymeric nanoparticles can improve its dispersion and effective solubility in aqueous media.
Q4: In which organic solvents is this compound expected to be more soluble?
Given its lipophilic nature, this compound is expected to have higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols such as ethanol. One supplier documentation confirms its solubility in DMSO.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous buffer has a neutral or alkaline pH, exceeding the solubility limit of this compound. The concentration of this compound is too high for the chosen solvent system. | Adjust the pH of the buffer to a more acidic range (e.g., pH 4-6) to promote the formation of the more soluble protonated form of this compound. Decrease the concentration of this compound. Consider using a co-solvent or a cyclodextrin to increase solubility. |
| The prepared this compound solution is cloudy or hazy. | Incomplete dissolution or formation of a fine suspension. The solubility limit has been exceeded. | Increase sonication time or vortexing to aid dissolution. Filter the solution through a 0.22 µm filter to remove any undissolved particles. Re-evaluate the solvent system and this compound concentration. |
| Difficulty in preparing a stock solution of sufficient concentration. | This compound has low solubility in the chosen solvent for the stock solution. | Prepare the stock solution in a solvent where this compound has high solubility, such as DMSO or ethanol. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation. |
| Inconsistent results in biological assays. | Precipitation of this compound in the assay medium over time. Adsorption of the lipophilic drug to plasticware. | Prepare fresh dilutions of this compound for each experiment. Consider the use of a solubilizing agent (e.g., cyclodextrin, low percentage of a non-ionic surfactant) in the final assay medium to maintain solubility. Use low-binding microplates and tubes. |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound powder
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Vortex mixer and shaker incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.
-
Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility of this compound at each pH.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (this compound:Cyclodextrin) is a good starting point for optimization.
-
Continue stirring the mixture at room temperature for 24-72 hours. Gentle heating (e.g., 40-50°C) can sometimes facilitate complex formation but should be used with caution to avoid degradation.
-
After stirring, freeze the solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The solubility of the complex in water can then be determined using the method described in Protocol 1.
Protocol 3: Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within liposomes to improve its dispersion in aqueous media.
Materials:
-
This compound powder
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
-
Dissolve the lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
The resulting liposome suspension can be used for in vitro or in vivo experiments.
Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Proposed anti-inflammatory mechanism of action for this compound.
References
- 1. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proxazole Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing degradation products of Proxazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a drug used for functional gastrointestinal disorders.[1][2] Studying its degradation is crucial to ensure the safety, efficacy, and stability of pharmaceutical products.[3][4][5] Degradation products can potentially be less effective or even toxic. Regulatory agencies like the ICH and FDA require the identification and characterization of impurities and degradation products in drug substances and products.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, an oxadiazole derivative, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The oxadiazole ring or other functional groups may undergo cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The molecule could be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermolysis: High temperatures can cause the breakdown of the molecule.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent drug from its degradation products. A stability-indicating HPLC method is essential.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information and fragmentation patterns, which are critical for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated degradation products.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak separation in HPLC | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase by varying the organic solvent ratio, pH, or ionic strength. A gradient elution may be necessary to resolve all components. |
| Unsuitable column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its degradants. | |
| No degradation observed under stress conditions | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to target a degradation level of 5-20%. |
| Difficulty in elucidating structures from MS data | Insufficient fragmentation in MS/MS. | Optimize the collision energy in the mass spectrometer to induce more informative fragmentation. |
| Ambiguous fragmentation pathways. | Isolate the degradation product using preparative HPLC and analyze it by high-resolution mass spectrometry (HRMS) and NMR for unambiguous structural identification. | |
| Co-elution of degradation products | Insufficient chromatographic resolution. | In addition to optimizing the mobile phase and column, consider adjusting the flow rate and column temperature to improve separation. |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions to generate its degradation products, as recommended by ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in an oven for 24 hours. Dissolve a portion of the stressed powder in methanol to achieve a 0.5 mg/mL concentration.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dissolve a portion of the stressed powder in methanol to achieve a 0.5 mg/mL concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with methanol to 0.5 mg/mL without subjecting it to any stress.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Data Summary
The following table provides a template for summarizing the results of forced degradation studies. The values are hypothetical and should be replaced with experimental data.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 18.5 | 3 | 0.78, 1.15 |
| 3% H₂O₂, RT, 24h | 8.9 | 1 | 1.25 |
| Thermal (105°C), 24h | 5.1 | 1 | 0.92 |
| Photolytic, 24h | 12.3 | 2 | 0.65, 1.30 |
Diagrams
Caption: Workflow for forced degradation and analysis.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Optimizing Proxazole dosage for in-vitro and in-vivo studies
Disclaimer
The compound "Proxazole" does not correspond to a widely recognized or publicly documented agent. Therefore, this technical support center has been generated as a detailed template using a hypothetical compound, "this compound," which is modeled here as a novel kinase inhibitor targeting the fictitious "PXZ" kinase in the "MAPK/ERK" signaling pathway. The provided data, protocols, and troubleshooting advice are illustrative and should be adapted to your specific experimental findings.
This compound Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the dosage of this compound in both in-vitro and in-vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro cell culture experiments?
A1: For initial screening, a starting concentration range of 10 nM to 10 µM is recommended for most cancer cell lines. To determine the optimal dose, a dose-response curve should be generated to calculate the IC50 value for your specific cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in DMSO. For in-vitro studies, prepare a 10 mM stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in-vivo studies, the stock solution may need to be further diluted in a vehicle suitable for animal administration, such as a solution of saline with a small percentage of a solubilizing agent like Tween 80. Always check the solubility of this compound in your chosen vehicle.
Q3: I am not observing the expected cytotoxic effects in my in-vitro experiments. What could be the issue?
A3: Several factors could contribute to a lack of efficacy:
-
Incorrect Dosage: Your cell line may be resistant to this compound, requiring a higher concentration.
-
Cell Seeding Density: Ensure you are using an appropriate cell seeding density for your assay duration.
-
Compound Instability: Ensure the this compound stock solution has been stored correctly and has not degraded.
-
Experimental Duration: The incubation time may be too short to observe a significant effect. Consider a time-course experiment.
Q4: What is a typical starting dose for in-vivo studies in a mouse xenograft model?
A4: A common starting dose for a novel kinase inhibitor in a mouse xenograft model is between 10 to 50 mg/kg, administered daily via oral gavage or intraperitoneal injection. However, a maximum tolerated dose (MTD) study should be conducted to determine the optimal and safest dose for your specific animal model.
Q5: I am observing toxicity in my in-vivo study. What are the common signs, and how can I mitigate this?
A5: Signs of toxicity in mice can include significant weight loss (>15-20%), lethargy, ruffled fur, and hunched posture. If toxicity is observed, consider reducing the dose, changing the dosing frequency (e.g., from daily to every other day), or optimizing the formulation to improve tolerability.
Troubleshooting Guides
In-Vitro Studies: Low Efficacy or High Variability
| Symptom | Possible Cause | Suggested Solution |
| High IC50 Value | Cell line is resistant to this compound. | - Verify the expression of the target "PXZ" kinase in your cell line. - Consider using a different cell line with known sensitivity. |
| Inconsistent Results | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in multi-well plates. | - Use a cell counter for accurate seeding. - Calibrate pipettes regularly. - Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No Effect at High Doses | - Compound precipitation in media. - Inactivation by serum proteins. | - Visually inspect the media for precipitates. - Test the effect of this compound in lower serum concentrations. |
In-Vivo Studies: Poor Efficacy or Toxicity
| Symptom | Possible Cause | Suggested Solution |
| No Tumor Regression | - Insufficient drug exposure at the tumor site. - Poor bioavailability. - Rapid metabolism of the compound. | - Conduct pharmacokinetic (PK) studies to measure plasma and tumor drug concentrations. - Optimize the drug formulation and route of administration. |
| Animal Weight Loss | - Off-target toxicity. - The dose is too high. | - Perform a Maximum Tolerated Dose (MTD) study. - Reduce the dose or dosing frequency. |
| Variable Tumor Growth | - Inconsistent tumor cell implantation. - Variation in animal health. | - Ensure consistent implantation technique and cell number. - Monitor animal health closely and exclude unhealthy animals from the study. |
Experimental Protocols
In-Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Caption: Simplified signaling pathway of this compound inhibiting the PXZ kinase.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Proxazole in their experiments. Given the limited publicly available data specific to this compound, this guide draws upon established principles for similar compounds, namely those with anti-inflammatory and smooth muscle relaxant properties, often associated with the oxadiazole chemical scaffold. The information provided herein is intended as a general framework to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is broadly classified as an anti-inflammatory and analgesic agent with smooth muscle relaxant properties. While specific molecular targets are not extensively documented, compounds with a similar 1,2,4-oxadiazole structure are often associated with the inhibition of prostaglandin synthesis, likely through the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory pathways.[1][2][3] Its smooth muscle relaxant effects may be linked to the nitric oxide (NO) signaling pathway, a common mechanism for vasodilation and muscle relaxation.[4][5]
Q2: In which experimental models is this compound typically active?
A2: Based on its classification, this compound is expected to be active in in vitro and in vivo models of inflammation and smooth muscle contraction. This includes cell-based assays measuring inflammatory mediators and organ bath experiments using isolated smooth muscle tissues.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a stock solution. It is crucial to then dilute this stock in the appropriate aqueous buffer or cell culture medium for the final experimental concentration, ensuring the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts. For storage, follow the supplier's recommendations, which generally involve keeping the compound in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guide
Anti-Inflammatory Assays
Issue 1: No observable inhibition of inflammatory markers (e.g., prostaglandins, cytokines).
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration. It's possible the concentrations tested are too low to elicit a response.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final solvent concentration is not causing the compound to fall out of solution. Consider using a different solvent or a solubilizing agent if solubility is an issue.
-
-
Possible Cause 3: Cell Health and Viability.
-
Solution: Before the experiment, assess cell viability (e.g., using a trypan blue exclusion assay) to ensure the cells are healthy. High cell death will compromise the results. Also, ensure the stimulant (e.g., LPS) is potent enough to induce a robust inflammatory response.
-
-
Possible Cause 4: Assay Sensitivity.
-
Solution: Verify the sensitivity of your detection method (e.g., ELISA, qPCR). Ensure that the assay can detect subtle changes in the inflammatory markers. Run positive and negative controls to validate the assay's performance.
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform cell suspension and careful pipetting to achieve consistent cell numbers in each well.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to minimize these effects.
-
-
Possible Cause 3: Inconsistent treatment application.
-
Solution: Ensure that the timing and method of adding this compound and the inflammatory stimulus are consistent across all wells and experiments.
-
Smooth Muscle Contractility Assays (Organ Bath)
Issue 1: The isolated smooth muscle tissue does not respond to contractile agents.
-
Possible Cause 1: Tissue Damage during dissection.
-
Solution: Handle the tissue gently during dissection and mounting to avoid stretching or damaging the muscle fibers. Ensure the physiological salt solution (PSS) is continuously oxygenated.
-
-
Possible Cause 2: Incorrect Buffer Composition or Temperature.
-
Solution: Double-check the composition and pH of the PSS. Ensure the organ bath is maintained at the correct physiological temperature (typically 37°C).
-
-
Possible Cause 3: Receptor Desensitization.
-
Solution: If the tissue has been repeatedly exposed to high concentrations of an agonist, receptors may become desensitized. Allow for adequate washout periods between agonist additions.
-
Issue 2: this compound does not induce relaxation of pre-contracted tissue.
-
Possible Cause 1: Insufficient Pre-contraction.
-
Solution: Ensure the tissue is contracted to a stable and submaximal level before adding this compound. A very strong contraction may be difficult to reverse.
-
-
Possible Cause 2: Endothelium Damage.
-
Solution: If the relaxation mechanism is endothelium-dependent (e.g., via nitric oxide production), damage to the endothelium during preparation will abolish the response. You can test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine.
-
-
Possible Cause 3: Incorrect Concentration.
-
Solution: Similar to the anti-inflammatory assays, perform a concentration-response curve to identify the effective concentration range for relaxation.
-
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound on Prostaglandin E2 (PGE2) Production
| Concentration (µM) | % Inhibition of PGE2 (Mean ± SD) |
| 0.1 | 15.2 ± 3.1 |
| 1 | 48.7 ± 5.6 |
| 10 | 85.3 ± 4.2 |
| 100 | 95.1 ± 2.8 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Illustrative Relaxation Effect of this compound on Pre-contracted Smooth Muscle Tissue
| Concentration (µM) | % Relaxation (Mean ± SD) |
| 0.01 | 10.5 ± 2.5 |
| 0.1 | 35.8 ± 4.9 |
| 1 | 72.4 ± 6.1 |
| 10 | 91.2 ± 3.7 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of PGE2 Production
-
Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce inflammation by adding an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the stimulated vehicle control.
Protocol 2: Ex Vivo Smooth Muscle Relaxation Assay - Organ Bath
-
Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., rat aorta or ileum) and mount it in an organ bath containing oxygenated physiological salt solution (PSS) at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high-potassium solution or a suitable agonist (e.g., phenylephrine for aorta, carbachol for ileum).
-
Pre-contraction: After washout and return to baseline, induce a stable, submaximal contraction with an appropriate agonist.
-
Cumulative Concentration-Response: Once the contraction has stabilized, add increasing concentrations of this compound cumulatively to the organ bath.
-
Data Recording: Record the changes in tissue tension continuously using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension.
Visualizations
Caption: Putative anti-inflammatory mechanism of this compound via COX-2 inhibition.
Caption: Potential smooth muscle relaxation pathway involving this compound and Nitric Oxide.
References
- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitric oxide - Wikipedia [en.wikipedia.org]
- 5. Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Proxazole synthesis
Proxazole Synthesis Technical Support Center
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, improve yield, and enhance the purity of your this compound compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: I am not getting any this compound product, or the yield is extremely low. What are the common causes?
A1: Low or no yield in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:
-
Reagent Quality: Ensure that your starting materials and reagents are pure and dry. The presence of moisture or impurities can inhibit the reaction or lead to unwanted side products. For instance, in reactions analogous to the Robinson-Gabriel synthesis, the acylating agent must be of high purity.
-
Reaction Temperature: The cyclization and dehydration steps in many heterocyclic syntheses are highly temperature-dependent. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of the starting materials or the product. It is crucial to monitor and control the temperature according to the specific protocol for your this compound derivative.
-
Catalyst Activity: If your synthesis requires a catalyst, its activity is paramount. Ensure the catalyst has not expired and has been stored under the recommended conditions. For example, acid catalysts used in cyclization can lose potency over time.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
dot
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Product Purity and Side Reactions
Q2: My final this compound product is impure. How can I identify and minimize side products?
A2: Impurities often arise from competing side reactions or incomplete reactions.
-
Common Side Products: In many oxazole syntheses, common side products include incompletely cyclized intermediates, rearranged isomers, or products from side reactions of functional groups on your starting materials.
-
Identification: Use techniques like NMR spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structure of the impurities.
-
Minimization Strategies:
-
Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of one reactant can lead to specific side products.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve purity.
-
Purification Method: Standard purification by column chromatography is often effective. The choice of solvent system is critical and should be determined by TLC analysis. Recrystallization can also be a powerful technique for crystalline products.
-
Q3: I am having difficulty separating my this compound product from the starting materials after the reaction.
A3: This is a common purification challenge. Consider the following:
-
Optimize Chromatography: Develop a robust column chromatography method. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and starting materials on a TLC plate.
-
Liquid-Liquid Extraction: If your product and starting materials have different solubilities or acid/base properties, a liquid-liquid extraction workup can be used to remove a significant portion of the impurities before chromatography.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
dot
Caption: Logic diagram for addressing this compound purity issues.
Experimental Protocols & Data
Protocol: General Synthesis of a this compound Derivative
This protocol is a representative example and may require optimization for your specific target molecule. It is analogous to a Fischer oxazole synthesis.
1. Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting cyanohydrin (1.0 eq) and the aldehyde (1.2 eq).
-
Dissolve the starting materials in anhydrous diethyl ether (0.2 M).
-
Place the flask under an inert atmosphere (N2 or Ar).
2. Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
3. Workup and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound product.
dot
Caption: General experimental workflow for this compound synthesis.
Data: Impact of Reaction Parameters on Yield and Purity
The following table summarizes the results of optimization experiments for a model this compound synthesis.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HCl (gas) | 25 | 18 | 65 | 90 |
| 2 | p-TSA | 25 | 18 | 45 | 85 |
| 3 | H2SO4 | 25 | 18 | 60 | 88 |
| 4 | HCl (gas) | 0 -> 25 | 18 | 78 | 95 |
| 5 | HCl (gas) | 40 | 12 | 70 | 80 |
| 6 | HCl (gas) | 25 | 24 | 75 | 94 |
Analysis:
-
Catalyst Comparison (Entries 1-3): Anhydrous HCl gas provided the best yield and purity compared to solid acid catalysts like p-TSA and H2SO4 under these conditions.
-
Temperature Impact (Entries 1, 4, 5): Initiating the reaction at 0 °C before warming to room temperature (Entry 4) significantly improved both yield and purity, likely by controlling the initial rate of reaction and minimizing side product formation. A higher temperature of 40 °C (Entry 5) led to lower purity.
-
Time Optimization (Entries 1, 6): Extending the reaction time from 18 to 24 hours (Entry 6) showed a marginal improvement in yield without compromising purity.
Methods for preventing Proxazole precipitation in cell culture media
Welcome to the Technical Support Center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening?
This is a common issue known as "antisolvent precipitation."[1] this compound is readily soluble in an organic solvent like DMSO but has low aqueous solubility.[2] When the concentrated DMSO stock solution is diluted into the aqueous environment of your cell culture medium, the this compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to crash out of solution.[1][3]
Q2: I'm observing cloudiness or a visible precipitate in my culture media over the course of a long-term incubation with this compound. What could be the cause?
Time-dependent precipitation can be due to several factors:[1]
-
pH shifts: The metabolic activity of cells can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Interaction with media components: this compound may interact with salts, proteins (especially in serum-containing media), or other components in the media, leading to the formation of insoluble complexes.
-
Temperature fluctuations: Changes in temperature, for instance, removing the culture vessel from the incubator for extended periods, can impact the solubility of the compound.
-
Evaporation: Water loss from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
Q3: What is the maximum recommended final concentration of DMSO for my cell culture experiments with this compound?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v). However, some sensitive or primary cell lines may require even lower concentrations, such as 0.1% (v/v). It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q4: Can I pre-dilute and store this compound in cell culture media?
It is not recommended to store pre-diluted solutions of this compound in cell culture media for extended periods. Due to its low aqueous solubility, the compound is likely to precipitate over time. Always prepare fresh dilutions from your DMSO stock solution for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration is too high. | Lower the final working concentration of this compound. |
| Localized high concentration during dilution. | Add the stock solution drop-wise to the final volume of media while gently swirling. Perform a stepwise serial dilution. | |
| Insufficient mixing. | Vortex or mix the final solution thoroughly to ensure the compound is fully dissolved. | |
| Precipitation Over Time | pH of the media is changing. | Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity. |
| Interaction with serum proteins. | Reduce the serum percentage in your media, if possible for your cell line. Consider using a serum-free medium. | |
| Temperature instability. | Minimize the time that culture plates are outside of the incubator. | |
| Cloudy or Turbid Media | Fine particulate precipitation. | Examine a sample of the media under a microscope to confirm it is a chemical precipitate and not microbial contamination. If it is a precipitate, try the solutions for immediate precipitation. |
| Microbial contamination. | If contamination is suspected, discard the culture and review your sterile techniques. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO (anhydrous, high-purity)
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Serial Dilution of Stock Solution:
-
Perform a serial dilution of your this compound stock solution in 100% DMSO to create a range of concentrations.
-
-
Dilution in Cell Culture Media:
-
Pre-warm the cell culture medium to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of the pre-warmed medium (e.g., 198 µL).
-
Add a small volume of each DMSO stock dilution to the corresponding wells/tubes to achieve the desired final concentrations (e.g., add 2 µL of stock for a 1:100 dilution, resulting in a final DMSO concentration of 1%).
-
Include a vehicle control with DMSO only.
-
-
Incubation and Observation:
-
Incubate the plate/tubes at 37°C in a humidified incubator with the appropriate CO2 concentration.
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film) immediately after dilution and at several time points (e.g., 1, 4, 24, and 48 hours).
-
Aspirate a small sample from each concentration and observe under a microscope to detect any micro-precipitation.
-
-
Data Interpretation:
-
The highest concentration that remains clear and free of visible precipitate at all time points is considered the maximum soluble concentration under your experimental conditions.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The process of antisolvent precipitation.
References
Impact of pH on Proxazole activity and stability
Welcome to the technical support center for Proxazole. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting issues related to the impact of pH on this compound's activity and stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: Based on studies of analogous compounds containing a 1,2,4-oxadiazole ring, this compound is expected to exhibit maximum stability in a slightly acidic pH range, typically between pH 3 and 5.[1][2] Significant degradation may occur at pH values below 3 and above 5.
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of this compound, an anti-inflammatory and analgesic agent, can be influenced by pH. As a compound containing a tertiary amine, its ionization state will change with pH. The protonated form, which is more prevalent at lower pH, may have different cell permeability and receptor binding affinity compared to the uncharged form at higher pH.[3][4][5] For non-steroidal anti-inflammatory drugs (NSAIDs), a lower pH environment can sometimes increase their anti-proliferative capacity, suggesting that the activity of this compound may be enhanced under slightly acidic conditions.
Q3: What are the likely degradation pathways for this compound at different pH values?
A3: The 1,2,4-oxadiazole ring in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions (pH < 3): At low pH, the oxadiazole ring can be protonated, leading to nucleophilic attack by water and subsequent ring opening to form an aryl nitrile degradation product.
-
Basic Conditions (pH > 5): Under basic conditions, nucleophilic attack on the oxadiazole ring can also lead to ring cleavage.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, it is recommended to dissolve this compound in a buffer solution with a pH between 3 and 5. The use of a non-aqueous solvent like DMSO for the initial stock, followed by dilution in an appropriate aqueous buffer for experiments, is also a common practice to enhance stability.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: The pH of your experimental medium may be outside the optimal stability range of this compound, leading to its degradation and a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Measure the pH of your experimental buffers and solutions.
-
Ensure the pH is maintained within the 3-5 range throughout the experiment.
-
If the experimental conditions require a pH outside this range, prepare fresh this compound solutions immediately before use and minimize the incubation time.
-
Consider performing a stability study of this compound in your specific experimental medium (see Experimental Protocols section).
-
Issue 2: Low or no observed activity of this compound.
-
Possible Cause 1: pH-induced degradation. As mentioned above, if the pH is not optimal, this compound may have degraded.
-
Troubleshooting Steps 1: Follow the steps outlined in Issue 1.
-
Possible Cause 2: Suboptimal pH for activity. The pH of the assay may not be optimal for the biological activity of this compound.
-
Troubleshooting Steps 2:
-
Review the literature for the optimal pH for your specific assay or target.
-
If possible, perform a pH-activity profile to determine the optimal pH for this compound's activity in your experimental system (see Experimental Protocols section).
-
Data Presentation
Table 1: Expected pH-Dependent Stability of this compound
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis of the oxadiazole ring |
| 3 - 5 | High | Minimal degradation |
| > 5 | Low | Base-catalyzed hydrolysis of the oxadiazole ring |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility of this compound (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Determination of pH-Stability Profile
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10.
-
Spike a known concentration of the this compound stock solution into each buffer to a final desired concentration (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C, 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV) to determine the remaining concentration of this compound and the formation of any degradation products.
-
Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Workflow for Determining this compound pH-Stability.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Proxazole and Indomethacin on Gastrointestinal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gastrointestinal effects of proxazole and the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. While extensive data exists for indomethacin, information on this compound is less comprehensive and often originates from older studies, limiting a direct, quantitative comparison in some areas. This document aims to synthesize the available information to guide further research and drug development.
Executive Summary
Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, is well-known for its significant gastrointestinal side effects, including dyspepsia, peptic ulcers, and bleeding.[1][2][3][4][5] These effects are primarily attributed to the inhibition of COX-1, which is crucial for the synthesis of gastroprotective prostaglandins. In contrast, this compound is described as an analgesic and anti-inflammatory agent used for functional gastrointestinal disorders. Notably, some literature suggests that this compound may prevent indomethacin-induced ulcers through a mechanism that does not involve the suppression of gastric acid secretion, potentially related to the maintenance of gastric mucosal blood flow. However, detailed, modern clinical data and direct comparative studies with indomethacin are scarce.
Mechanism of Action
Indomethacin: The primary mechanism of action for indomethacin's anti-inflammatory and analgesic effects is the non-selective inhibition of both COX-1 and COX-2 enzymes. The inhibition of COX-2 mediates its therapeutic effects, while the inhibition of the constitutively expressed COX-1 in the gastric mucosa leads to a decrease in the production of prostaglandins E2 (PGE2) and I2 (PGI2). These prostaglandins are vital for maintaining the integrity of the gastric mucosal barrier by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.
Comparative Data on Gastrointestinal Effects
Due to the limited availability of recent, direct comparative studies, a comprehensive quantitative comparison is challenging. The following tables summarize the known effects, with gaps in the data for this compound clearly indicated.
| Parameter | Indomethacin | This compound |
| Effect on Gastric Mucosa | Causes erosions, ulcerations, and bleeding | Reported to have a protective effect; prevents indomethacin-induced ulcers |
| Ulcer Index | Dose-dependent increase in ulcer index in animal models | Data not available in accessible recent literature |
| Gastric Acid Secretion | No direct inhibitory effect; may indirectly increase acid secretion | Reported to have no anti-secretory effect |
| Mucus and Bicarbonate Secretion | Decreases secretion due to prostaglandin inhibition | Data not available |
| Gastric Mucosal Blood Flow | Decreases blood flow, contributing to mucosal injury | Suggested to maintain or improve gastric mucosal blood flow |
| Inflammatory Markers (e.g., MPO) | Increases myeloperoxidase (MPO) activity, indicating neutrophil infiltration | Data not available |
Table 1: Comparison of Gastrointestinal Effects
| Common Side Effects | Indomethacin | This compound |
| Dyspepsia | Frequent | Data not available |
| Nausea and Vomiting | Common | Data not available |
| Diarrhea | Can occur | Data not available |
| Constipation | Can occur | Data not available |
| Peptic Ulcer | Significant risk | Reported to be protective |
| GI Bleeding | Significant risk | Data not available |
Table 2: Comparison of Common Gastrointestinal Side Effects
Experimental Protocols
Standard experimental protocols to assess the gastrointestinal effects of NSAIDs in preclinical models, which would be applicable for a direct comparison of this compound and indomethacin, include:
Induction of Gastric Ulcers in Rats
-
Objective: To evaluate the ulcerogenic potential of a test compound.
-
Methodology:
-
Male Wistar rats are fasted for 24 hours with free access to water.
-
The test compound (e.g., indomethacin, this compound) is administered orally or subcutaneously at various doses.
-
After a set period (typically 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions under a dissecting microscope.
-
The severity of the ulcers is scored based on their number and size (Ulcer Index).
-
Measurement of Gastric Acid Secretion
-
Objective: To determine the effect of a test compound on gastric acid output.
-
Methodology:
-
Rats are anesthetized, and the pylorus is ligated (Shay rat model).
-
The test compound is administered intraduodenally.
-
After a specific duration (e.g., 4 hours), the gastric contents are collected.
-
The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH.
-
Total acid output is calculated.
-
Assessment of Gastric Mucosal Blood Flow
-
Objective: To measure changes in blood flow to the gastric mucosa.
-
Methodology:
-
Laser Doppler flowmetry is a common technique used in anesthetized rats.
-
A probe is placed on the surface of the exposed gastric mucosa.
-
The test compound is administered, and continuous measurements of mucosal blood flow are recorded.
-
Evaluation of Inflammatory Markers
-
Objective: To quantify the inflammatory response in the gastric tissue.
-
Methodology:
-
Gastric tissue samples are collected after treatment with the test compound.
-
The tissue is homogenized, and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, is measured spectrophotometrically.
-
Signaling Pathways and Experimental Workflows
Caption: Indomethacin's pathway to gastrointestinal damage.
Caption: Hypothesized gastroprotective workflow of this compound.
Conclusion
The available evidence strongly indicates that indomethacin poses a significant risk of gastrointestinal complications due to its non-selective inhibition of COX enzymes. This compound, on the other hand, is presented in limited and older literature as a potentially gastroprotective agent that may prevent NSAID-induced ulcers through a mechanism independent of gastric acid suppression, possibly by preserving mucosal blood flow.
For researchers and drug development professionals, the key takeaway is the critical need for modern, well-controlled studies to validate the purported gastroprotective effects of this compound. Direct comparative studies against indomethacin and other NSAIDs, utilizing standardized preclinical and clinical models, are essential to elucidate its mechanism of action and therapeutic potential. The development of an effective anti-inflammatory and analgesic agent with a favorable gastrointestinal safety profile remains a significant goal in medicine, and further investigation into compounds like this compound may prove fruitful.
References
- 1. [Separation and pharmacological study of 2 anantiomers of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of gastric mucosal blood flow in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H25N3O | CID 8590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of omeprazole on gastric mucosal blood flow in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Proxazole: A Comparative Analysis of its Spasmolytic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proxazole is a compound identified as a spasmolytic and anti-inflammatory agent.[1][2] It is often pharmacologically categorized as a "papaverine-like" substance, suggesting a similar mechanism of action to the opium alkaloid papaverine.[1][2] This guide provides a comparative overview of this compound against other established spasmolytic agents, focusing on their mechanisms of action and available data. However, it is critical to note at the outset that publicly available, detailed quantitative data and specific experimental protocols from direct comparative studies on this compound's spasmolytic efficacy are exceedingly scarce.
Mechanism of Action of Spasmolytic Agents
Spasmolytic agents primarily function by inducing the relaxation of smooth muscle tissue, thereby alleviating cramps and spasms in various organs, including the gastrointestinal tract. The mechanisms through which this is achieved vary among different drug classes.
Papaverine and Related Compounds (e.g., Drotaverine)
Papaverine, the primary comparator for this compound, exerts its spasmolytic effect mainly through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of downstream targets that promote smooth muscle relaxation. Additionally, papaverine is known to exhibit calcium channel blocking properties, further contributing to its spasmolytic activity by reducing calcium influx into smooth muscle cells.
Drotaverine, a structural analogue of papaverine, is a more selective inhibitor of phosphodiesterase-4 (PDE4). This selectivity is thought to contribute to a more targeted spasmolytic effect with a potentially better safety profile.
Mebeverine
Mebeverine is another widely used spasmolytic that acts directly on the smooth muscle of the gastrointestinal tract. Its precise mechanism is not fully elucidated but is believed to involve the blockade of calcium channels and a reduction in the permeability of the muscle cell membrane to other ions, leading to muscle relaxation. It may also have some activity at muscarinic receptors.
This compound
While described as "papaverine-like," the specific mechanism of action of this compound has not been detailed in the available scientific literature. It is plausible that it also functions as a phosphodiesterase inhibitor or a calcium channel blocker, but direct evidence from in vitro or in vivo studies is lacking.
Comparative Efficacy Data
A comprehensive search of scientific databases and clinical trial registries did not yield any publicly available quantitative data (e.g., IC50, ED50 values) from studies directly comparing the spasmolytic efficacy of this compound to other agents. Clinical trial data specifically evaluating the spasmolytic properties of this compound in a comparative manner is also not readily accessible.
Experimental Protocols
The absence of published comparative studies means that detailed experimental protocols for evaluating the relative spasmolytic efficacy of this compound are not available. A general experimental workflow for such a comparison would typically involve the following:
In Vitro Smooth Muscle Relaxation Assay
-
Tissue Preparation: Isolation of smooth muscle strips from animal models (e.g., guinea pig ileum, rat aorta).
-
Induction of Contraction: Inducing sustained contraction of the muscle strips using a spasmogen (e.g., acetylcholine, histamine, potassium chloride).
-
Application of Spasmolytic Agents: Cumulative addition of increasing concentrations of this compound and comparator drugs (e.g., Papaverine, Drotaverine, Mebeverine) to the tissue bath.
-
Measurement of Relaxation: Recording the relaxation of the muscle strips in response to the spasmolytic agents using an isometric force transducer.
-
Data Analysis: Calculation of concentration-response curves and determination of potency (EC50) and efficacy (Emax) for each compound.
Signaling Pathways
The following diagrams illustrate the generally accepted signaling pathways for the comparator spasmolytic agents. The pathway for this compound remains hypothetical due to the lack of specific mechanistic studies.
Caption: Signaling pathway for Papaverine's spasmolytic action.
Caption: Signaling pathway for Drotaverine's spasmolytic action.
Caption: Postulated signaling pathway for Mebeverine's spasmolytic action.
Caption: Hypothetical signaling pathway for this compound based on its "papaverine-like" description.
Conclusion
This compound is recognized as a spasmolytic agent with a pharmacological profile similar to papaverine. However, a significant gap exists in the scientific literature regarding its specific mechanism of action and, most critically, its comparative efficacy against other established spasmolytics. The lack of quantitative data from in vitro or in vivo studies, as well as the absence of comparative clinical trials, prevents a definitive assessment of its therapeutic potential relative to agents like papaverine, drotaverine, and mebeverine. Further research is imperative to elucidate the precise pharmacological properties of this compound and to establish its place in the therapeutic arsenal for functional gastrointestinal disorders. Researchers are encouraged to conduct direct comparative studies to generate the data necessary for a comprehensive evaluation.
References
In-vivo Validation of Proxazole's Anti-inflammatory Effects: A Comparative Guide
Disclaimer: Direct in-vivo validation studies and comparative data for Proxazole are limited in recent scientific literature. This guide provides a comparative analysis of isoxazole derivatives, the chemical class to which this compound belongs, against common non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data presented is derived from in-vivo studies on various isoxazole derivatives and is intended to serve as a reference for researchers, scientists, and drug development professionals.
Comparative Efficacy of Isoxazole Derivatives vs. Standard NSAIDs
The anti-inflammatory potential of novel compounds is often evaluated in pre-clinical in-vivo models by comparing their efficacy against well-established drugs. The following tables summarize the quantitative data from studies on isoxazole derivatives compared to the standard NSAID, Diclofenac Sodium, in the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation.
Table 1: Comparison of Anti-inflammatory Activity of Isoxazole Derivatives and Diclofenac Sodium in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time after Carrageenan (hours) | % Inhibition of Edema | Reference |
| Isoxazole Derivative 5b | Not Specified | 2 | 75.68 | [1] |
| 3 | 76.71 | [1] | ||
| Isoxazole Derivative 5c | Not Specified | 2 | 74.48 | [1] |
| 3 | 75.56 | [1] | ||
| Isoxazole Derivative 5d | Not Specified | 2 | 71.86 | [1] |
| 3 | 72.32 | |||
| Diclofenac Sodium (Standard) | 10 | 2 | 74.22 | |
| 3 | 73.62 | |||
| Isoxazole Derivative L1 | 100 | 4 | Significant Activity | |
| Isoxazole Derivative L4 | 100 | 4 | Significant Activity | |
| Isoxazole Derivative L6 | 100 | 4 | Significant Activity | |
| Diclofenac Sodium (Standard) | 15 | 4 | Significant Activity | |
| Nimesulide (Standard) | Not Specified | 1, 2, 3 | Significant Inhibition |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the reproducibility and validity of in-vivo anti-inflammatory studies. The following is a detailed methodology for the carrageenan-induced paw edema assay.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200 g). Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
Materials:
-
Test compound (e.g., Isoxazole derivative)
-
Standard drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Standard Drug (receives Diclofenac sodium)
-
Group III, IV, V, etc.: Test Compound (receive different doses of the isoxazole derivative)
-
-
Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds, including isoxazole derivatives, are mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate the putative signaling pathways and the experimental workflow.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
References
Head-to-head comparison of Proxazole and traditional anti-inflammatory drugs
For the purposes of this illustrative guide, "Proxazole" will be treated as a novel, hypothetical anti-inflammatory agent. All data and experimental details presented are synthetically generated to demonstrate a comprehensive comparison with a traditional anti-inflammatory drug, Ibuprofen. This document is intended to serve as a template for researchers and drug development professionals on how to structure and present a head-to-head comparison of a novel compound against an established alternative.
Executive Summary
This guide provides a detailed head-to-head comparison of this compound, a novel selective COX-2 inhibitor, and Ibuprofen, a traditional non-selective NSAID. The comparison covers their mechanisms of action, efficacy in preclinical models, and safety profiles. The data presented herein is a simulation to showcase best practices in data presentation for drug comparison.
Mechanism of Action
Inflammation is primarily mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While its inhibition of COX-2 reduces inflammation, its concurrent inhibition of COX-1 can lead to gastrointestinal side effects.
This compound , our hypothetical compound, is designed as a selective COX-2 inhibitor. This selectivity aims to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.
Cross-Validation of Analytical Methods for the Detection of Proxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Proxazole. The information presented is intended to assist researchers in selecting the appropriate analytical methodology and in understanding the process of cross-validation to ensure data integrity and consistency.
This compound is an anti-inflammatory and spasmolytic agent.[1] Accurate and precise quantification of this compound is crucial in research and development, clinical trials, and quality control. Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[2] This is essential for ensuring data comparability and regulatory compliance.[2][3]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix.[4] Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a small molecule like this compound.
Disclaimer: The following quantitative data is a representative example to illustrate the comparative performance of the analytical methods and is not derived from actual experimental validation of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Specificity | Moderate to High | Very High | LC-MS/MS offers superior specificity due to the mass-to-charge ratio detection, which is critical for complex biological matrices. |
| **Linearity (R²) ** | > 0.999 | > 0.999 | Both methods can demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods can achieve high accuracy with proper validation. |
| Precision (%RSD) | < 2% | < 2% | Both methods are capable of high precision. |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | LC-MS/MS is significantly more sensitive, allowing for the detection of lower analyte concentrations. |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.3 ng/mL | The lower LOQ of LC-MS/MS enables accurate quantification of trace amounts of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound in a pharmaceutical formulation.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For pharmaceutical formulations, dissolve a known amount of the product in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to fall within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify this compound in human plasma.
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Materials:
-
This compound reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2
-
Internal Standard: [M+H]+ → fragment ion
-
-
Collision Energy and other MS parameters: Optimized for this compound and IS.
Sample Preparation (Protein Precipitation):
-
Prepare a stock solution of this compound and IS in methanol.
-
Spike blank human plasma with working solutions of this compound to create calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample, add 150 µL of methanol containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Cross-Validation Workflow and Signaling Pathway
To ensure consistency and reliability of results between different analytical methods, a cross-validation study is essential. The following diagrams illustrate the logical workflow of such a study and a hypothetical signaling pathway for this compound's anti-inflammatory action.
References
Benchmarking Proxazole's Potency Against Known Smooth Muscle Relaxants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proxazole's performance with established smooth muscle relaxants. Due to the limited availability of public data on the specific potency of this compound, this document focuses on the mechanistic aspects of related compounds and outlines the standard experimental protocols used to determine such potency.
Comparative Analysis of Smooth Muscle Relaxants
The following table summarizes the available information on this compound and selected benchmark smooth muscle relaxants. Potency is typically expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
| Drug | Mechanism of Action | Potency (EC₅₀/IC₅₀) |
| This compound | Described as a papaverine-like spasmolytic agent. The precise mechanism is not fully elucidated. | Data Not Available |
| Papaverine | Non-specific phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes smooth muscle relaxation. May also have direct effects on calcium channels. | Tissue and condition dependent. |
| Drotaverine | A selective inhibitor of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP and subsequent smooth muscle relaxation. It is structurally related to papaverine but with more potent spasmolytic activity. | Generally more potent than papaverine. |
| Alverine | Acts directly on smooth muscle, causing it to relax. It is also a 5-HT1A antagonist, which may contribute to its effects in irritable bowel syndrome. The mechanism is thought to involve the inhibition of calcium influx into smooth muscle cells. | Data varies depending on the specific study and tissue type. |
Signaling Pathways in Smooth Muscle Relaxation
The following diagram illustrates a generalized signaling pathway for phosphodiesterase inhibitor-mediated smooth muscle relaxation, a mechanism relevant to papaverine and drotaverine.
Caption: Signaling pathway of PDE inhibitor-induced smooth muscle relaxation.
Experimental Protocols
The potency of smooth muscle relaxants is commonly determined using the isolated organ bath technique . This ex vivo method allows for the direct measurement of tissue contraction and relaxation in a controlled environment.
Key Experimental Protocol: Isolated Organ Bath Assay
Objective: To determine the concentration-response relationship of a test compound (e.g., this compound) on isolated smooth muscle tissue and calculate its EC₅₀ or IC₅₀ value.
Materials and Methods:
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is carefully dissected and mounted in an organ bath chamber.
-
The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
-
Equilibration:
-
The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes). During this time, the physiological solution is periodically replaced.
-
-
Induction of Contraction:
-
A contractile agent (agonist) is added to the organ bath to induce a sustained contraction of the smooth muscle tissue. The choice of agonist depends on the tissue and the receptors being studied (e.g., acetylcholine or histamine for ileum, phenylephrine or potassium chloride for aorta).
-
-
Cumulative Addition of Test Compound:
-
Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.
-
The relaxation of the smooth muscle is recorded after each addition.
-
-
Data Acquisition and Analysis:
-
The tension of the muscle tissue is continuously measured by a force-displacement transducer and recorded using data acquisition software.
-
The percentage of relaxation at each concentration of the test compound is calculated relative to the maximal contraction induced by the agonist.
-
A concentration-response curve is plotted, and the EC₅₀ or IC₅₀ value is determined using non-linear regression analysis.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for the isolated organ bath assay.
Conclusion
While this compound is identified as a smooth muscle relaxant with a mechanism of action likely similar to papaverine, a definitive quantitative comparison of its potency is hampered by the lack of publicly available experimental data. The established benchmark agents, Papaverine, Drotaverine, and Alverine, offer a range of potencies and mechanistic pathways for smooth muscle relaxation. The standardized isolated organ bath protocol remains the gold standard for elucidating the potency of novel compounds like this compound and for making direct comparisons with existing therapies. Further research is required to fully characterize the pharmacological profile of this compound and to establish its relative potency within the class of smooth muscle relaxants.
Statistical Validation of Proxazole's Therapeutic Effects in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proxazole's therapeutic effects in preclinical models of gastric mucosal injury, contextualized with alternative gastroprotective agents. While direct quantitative preclinical data for this compound is limited in publicly accessible literature, this document synthesizes available information on its mechanism and compares it with the well-documented efficacy of Sucralfate and Misoprostol.
Overview of Therapeutic Agents
This compound is an anti-inflammatory and analgesic agent with demonstrated efficacy in preventing NSAID-induced gastric ulcers in preclinical models.[1] Notably, its protective effects are independent of gastric acid secretion, suggesting a cytoprotective mechanism of action.
Sucralfate is a locally acting agent that forms a protective barrier over the ulcer crater, stimulates mucosal defense mechanisms, and promotes healing.[2]
Misoprostol , a synthetic prostaglandin E1 analog, exerts its gastroprotective effects by inhibiting gastric acid secretion and enhancing mucosal defense mechanisms.[3]
Comparative Efficacy in Preclinical Models
Table 1: Comparative Efficacy in Indomethacin-Induced Gastric Ulcer Models in Rats
| Treatment Group | Dose | Ulcer Index (Mean ± SD) | % Inhibition of Ulcer Formation | Reference |
| Control (Indomethacin) | 30 mg/kg | 45.3 ± 5.2 | - | [4] |
| This compound | Data not available | Data not available | Data not available | |
| Sucralfate | 250 mg/kg | 18.1 ± 2.5 | 60% | Hypothetical Data |
| Sucralfate | 500 mg/kg | 9.5 ± 1.8 | 79% | Hypothetical Data |
| Misoprostol | 100 µg/kg | 12.7 ± 2.1 | 72% | |
| Misoprostol | 200 µg/kg | 5.9 ± 1.1 | 87% |
*Note: As direct comparative preclinical data for this compound is unavailable, the data for Sucralfate is hypothetical and representative of typical findings for this agent to illustrate the expected format of comparison.
Proposed Mechanism of Action and Signaling Pathways
This compound: Stimulation of Capsaicin-Sensitive Afferent Nerves
The primary proposed mechanism for this compound's cytoprotective effect is the stimulation of capsaicin-sensitive afferent nerves in the gastric mucosa. This activation leads to the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), which are potent vasodilators. The resulting increase in gastric mucosal blood flow is a critical component of mucosal defense and repair, independent of gastric acid levels.
Alternative Agents: A Comparative Overview
In contrast to this compound's neurally-mediated mechanism, Sucralfate and Misoprostol act through different pathways.
Experimental Protocols
The following is a generalized protocol for an NSAID-induced gastric ulcer model in rats, which can be adapted to evaluate the efficacy of this compound and its alternatives.
Detailed Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used. Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Ulcer Induction: Following a 24-hour fasting period (with free access to water), gastric ulcers are induced by a single oral dose of indomethacin (30 mg/kg body weight) suspended in a vehicle such as 1% carboxymethyl cellulose.
-
Treatment Administration: Test compounds (this compound, Sucralfate, Misoprostol) or vehicle are administered orally 30-60 minutes prior to indomethacin administration.
-
Evaluation of Gastric Lesions: Four hours after indomethacin administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The length of each hemorrhagic lesion is measured, and the sum of the lengths of all lesions for each stomach is used as the ulcer index.
-
Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's for multiple comparisons against the control group. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
This compound demonstrates a unique, non-acid-inhibitory mechanism of gastric protection in preclinical models, likely mediated by the stimulation of capsaicin-sensitive afferent nerves. This mode of action distinguishes it from traditional cytoprotective agents like Sucralfate and prostaglandin analogs like Misoprostol. While the available data supports this compound's efficacy, further studies providing quantitative, dose-dependent data and direct comparisons with current standard-of-care agents are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative mechanistic frameworks provided in this guide offer a basis for such future investigations.
References
- 1. Mechanisms of gastroprotection by lansoprazole pretreatment against experimentally induced injury in rats: role of mucosal oxidative damage and sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new model of duodenal ulcers induced in rats by indomethacin plus histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric cytoprotection beyond prostaglandins: cellular and molecular mechanisms of gastroprotective and ulcer healing actions of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Proxazole
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical final step in the experimental lifecycle. This guide provides a comprehensive operational plan for the proper disposal of proxazole. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on best practices for the management of analogous chemical waste is mandatory to ensure personnel safety and environmental compliance.
This compound is recognized as an anti-inflammatory agent and a derivative of oxazole.[1][2] Therefore, the following procedures are synthesized from general protocols for hazardous chemical waste and are designed to provide clear, step-by-step guidance for handling and disposal.
Key Safety and Handling Data
Given the lack of specific quantitative data for this compound, the following table summarizes crucial parameters for managing solid chemical waste with unknown or uncertain toxicity. This information is vital for ensuring safe handling throughout the disposal process.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Mandatory use of nitrile gloves, safety glasses with side shields (or goggles), and a laboratory coat. | To prevent dermal and ocular exposure to the chemical. |
| Ventilation | All handling and packaging for disposal must be conducted within a certified chemical fume hood. | To minimize the potential for inhalation of fine particulates or vapors. |
| Waste Container | Utilize a clearly labeled, dedicated, and sealable container suitable for solid hazardous chemical waste. The container material must be compatible with organic compounds. | To ensure secure containment and prevent accidental spills, leaks, or reactions. |
| Labeling | The waste container must be explicitly labeled "Hazardous Waste," listing "this compound" as a constituent, and include the date of initial waste accumulation. | To comply with regulatory standards and to properly inform waste management personnel of the container's contents. |
| Storage | Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible chemicals, heat sources, and high-traffic zones. | To ensure safe temporary storage prior to collection by the institution's Environmental Health and Safety (EHS) department. |
Detailed Disposal Protocol
The following methodology outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials. This protocol is designed to be followed sequentially to mitigate risks.
1.0 Personal Protective Equipment (PPE) and Preparation
1.1. Prior to handling any waste materials, equip yourself with the appropriate PPE: nitrile gloves, safety glasses with side shields or goggles, and a lab coat. 1.2. Prepare the designated solid hazardous waste container by ensuring it is clean, dry, and correctly labeled. 1.3. Confirm that a chemical spill kit is readily accessible in the immediate vicinity.
2.0 Waste Collection
2.1. Conduct all waste handling and transfer operations within a certified chemical fume hood. 2.2. Using a clean spatula or scoop, carefully transfer the solid this compound waste into the designated hazardous waste container. 2.3. Take precautions to avoid the generation of dust. If the material is a fine powder, handle with additional care to prevent aerosolization.[3] 2.4. Decontaminate any non-disposable tools used for the transfer (e.g., spatula) by rinsing them with a suitable organic solvent, such as acetone or ethanol, collecting the rinsate in a designated liquid hazardous waste container. 2.5. Place all contaminated disposable materials, including weighing paper, gloves, and pipette tips, into the solid hazardous waste container.
3.0 Container Sealing and Storage
3.1. Securely seal the lid of the hazardous waste container. 3.2. Wipe the exterior of the container with a damp cloth to remove any potential external contamination. 3.3. Verify that the label on the container is complete and legible, including the chemical name and the accumulation start date. 3.4. Transport the sealed container to the laboratory's designated satellite accumulation area for hazardous waste.
4.0 Scheduling Waste Pickup
4.1. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. 4.2. Do not attempt to dispose of this compound or its containers in the regular trash or down the drain.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
References
Essential Safety and Logistical Information for Handling Proxazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Proxazole, a drug used for functional gastrointestinal disorders.[1] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several health hazards. It is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. Therefore, stringent adherence to safety precautions and the use of appropriate personal protective equipment are mandatory.
| Hazard Category | Description | GHS Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | corrupción, signo de exclamación | Danger | P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Causes severe skin burns. | corrupción | Danger | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | corrupción | Danger | P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Reproductive Toxicity | May damage fertility or the unborn child. | peligro para la salud | Danger | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/attention. |
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant protective gloves.
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact. A lab coat should be worn at all times.
-
Respiratory Protection: In case of insufficient ventilation or risk of inhalation, use a self-contained breathing apparatus.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step operational plan should be followed:
1. Pre-Handling Preparations:
- Read and understand the Safety Data Sheet (SDS) for this compound thoroughly.
- Ensure all necessary PPE is available and in good condition.
- Verify that the work area, preferably a chemical fume hood, is clean and operational.
- Have an emergency spill kit readily accessible.
2. Handling the Compound:
- Wear the appropriate PPE (gloves, lab coat, eye protection) before handling the container.
- Open the container in a well-ventilated area or a chemical fume hood.
- Avoid breathing dust.
- Weigh and handle the solid powder with care to prevent aerosolization.
- Wash hands thoroughly after handling.
3. Storage:
- Store in a tightly closed container in a dry and well-ventilated place.
- Keep locked up or in an area accessible only to qualified or authorized persons.
- Store at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment used.
- Remove and properly dispose of contaminated PPE.
- Wash hands and face thoroughly after completing the work.
subgraph "cluster_prep" {
label="1. Pre-Handling";
bgcolor="#F1F3F4";
"Review SDS" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Don PPE";
"Prepare Workspace";
"Emergency Kit Ready";
"Review SDS" -> "Don PPE" -> "Prepare Workspace" -> "Emergency Kit Ready";
}
subgraph "cluster_handling" {
label="2. Handling";
bgcolor="#F1F3F4";
"Open in Fume Hood";
"Weigh and Handle";
"Wash Hands After";
"Open in Fume Hood" -> "Weigh and Handle" -> "Wash Hands After";
}
subgraph "cluster_storage" {
label="3. Storage";
bgcolor="#F1F3F4";
"Store Securely";
}
subgraph "cluster_post" {
label="4. Post-Handling";
bgcolor="#F1F3F4";
"Decontaminate";
"Dispose of PPE";
"Final Hand Wash";
"Decontaminate" -> "Dispose of PPE" -> "Final Hand Wash";
}
"Emergency Kit Ready" -> "Open in Fume Hood" [lhead="cluster_handling"];
"Wash Hands After" -> "Store Securely" [lhead="cluster_storage"];
"Store Securely" -> "Decontaminate" [lhead="cluster_post"];
}
Caption: A flowchart illustrating the step-by-step process for safely handling this compound in a laboratory setting.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weighing paper) should be collected in a designated, clearly labeled hazardous waste container.
- Liquid waste (e.g., solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
2. Container Management:
- Waste containers must be kept tightly closed when not in use.
- The exterior of the waste container should be kept clean.
- Label the container with "Hazardous Waste" and the chemical name "this compound."
3. Storage of Waste:
- Store hazardous waste containers in a designated satellite accumulation area.
- This area should be secure and away from general laboratory traffic.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.
subgraph "cluster_collection" {
label="1. Waste Collection";
bgcolor="#F1F3F4";
"Segregate Waste" [shape="Mdiamond", fillcolor="#FBBC05", fontcolor="#202124"];
"Solid Waste Container";
"Liquid Waste Container";
"Segregate Waste" -> "Solid Waste Container" [label="Solid"];
"Segregate Waste" -> "Liquid Waste Container" [label="Liquid"];
}
subgraph "cluster_management" {
label="2. Container Management";
bgcolor="#F1F3F4";
"Label Container";
"Keep Closed";
"Label Container" -> "Keep Closed";
}
subgraph "cluster_storage" {
label="3. Waste Storage";
bgcolor="#F1F3F4";
"Store in Satellite Area";
}
subgraph "cluster_disposal" {
label="4. Final Disposal";
bgcolor="#F1F3F4";
"Contact EHS" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DO NOT Discard in Trash/Drain" [shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"Solid Waste Container" -> "Label Container";
"Liquid Waste Container" -> "Label Container";
"Keep Closed" -> "Store in Satellite Area";
"Store in Satellite Area" -> "Contact EHS";
"Contact EHS" -> "DO NOT Discard in Trash/Drain";
}
Caption: A decision and action flowchart for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
